Synthesis Mechanism and Tautomeric Dynamics of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol: A Technical Guide
Executive Summary The synthesis of multidentate Schiff base ligands is a cornerstone of coordination chemistry, providing privileged scaffolds for transition metal catalysis, luminescent sensors, and metalloprotein model...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of multidentate Schiff base ligands is a cornerstone of coordination chemistry, providing privileged scaffolds for transition metal catalysis, luminescent sensors, and metalloprotein models. Among these, 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol—formed via the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine—stands out due to its versatile N,N,O-donor set and highly sensitive tautomeric behavior[1]. This whitepaper dissects the causality of its synthesis mechanism, the thermodynamics of its intramolecular proton transfer, and provides a validated, self-correcting experimental protocol for its isolation.
Mechanistic Pathway of Schiff Base Condensation
The formation of the azomethine (imine) linkage is a classic nucleophilic addition-elimination reaction. However, when utilizing 2-aminopyridine, the nucleophilicity of the exocyclic amine is heavily modulated by the electron-withdrawing nature of the pyridine ring, necessitating precise catalytic control to drive the reaction forward.
Step 1: Carbonyl Activation: The reaction is catalyzed by trace amounts of a weak acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of 2-hydroxy-1-naphthaldehyde, increasing the electrophilicity of the carbonyl carbon. A delicate pH balance (typically pH 4.5–5.0) must be maintained; excessive acidity will fully protonate the 2-aminopyridine, rendering it non-nucleophilic.
Step 2: Nucleophilic Attack: The lone pair on the exocyclic nitrogen of 2-aminopyridine attacks the activated carbonyl carbon. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield a neutral, tetrahedral hemiaminal intermediate.
Step 3: Dehydration: The hydroxyl group of the hemiaminal is protonated, converting it into a superior leaving group (water). Subsequent elimination of water, driven by the thermodynamic stability of the resulting conjugated
-system across the naphthyl and pyridyl rings, yields the final imine bond.
Figure 1: Mechanistic pathway of Schiff base condensation via hemiaminal intermediate.
Intramolecular Proton Transfer (IPT) and Tautomerism
A defining characteristic of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is its ability to undergo Ground State Intramolecular Proton Transfer (GSIPT). The proximity of the hydroxyl proton to the azomethine nitrogen facilitates a strong intramolecular hydrogen bond (O-H···N
Density Functional Theory (DFT) studies, specifically utilizing the B3LYP hybrid functional, reveal that this compound exists in a dynamic equilibrium between the enol-imine form and the keto-enamine form[3].
Solvent Causality: In non-polar solvents (e.g., cyclohexane, chloroform), the enol-imine form predominates due to the stabilization of the intramolecular hydrogen bond[1]. Conversely, polar solvents (e.g., DMSO, ethanol) lower the potential energy barrier for proton transfer, stabilizing the zwitterionic character of the keto-enamine tautomer[3].
Water-Assisted Tautomerization: Trace water molecules can act as proton relays, significantly lowering the activation barrier for tautomerization compared to the unassisted gas-phase reaction[3].
Figure 2: Ground state intramolecular proton transfer (IPT) between enol-imine and keto-enamine.
Experimental Methodology: A Self-Validating Protocol
To ensure high yield and phase purity, the synthesis must drive the equilibrium toward the dehydration product. The use of absolute ethanol as a solvent serves a dual purpose: it solubilizes the precursors while its azeotropic properties assist in driving off the water byproduct during reflux.
Step-by-Step Workflow:
Precursor Preparation: Dissolve 10.0 mmol (1.72 g) of 2-hydroxy-1-naphthaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask. Stir at room temperature until complete dissolution is achieved.
Amine Addition: In a separate vial, dissolve 10.0 mmol (0.94 g) of 2-aminopyridine in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution over 10 minutes. Causality: Dropwise addition prevents localized concentration spikes that could lead to unwanted polymerization or side reactions.
Catalytic Activation: Add 2-3 drops of glacial acetic acid. Causality: This lowers the pH to ~4.5, activating the carbonyl without fully protonating the pyridine nitrogen, maintaining its nucleophilicity.
Reflux and Dehydration: Attach a reflux condenser and heat the mixture to 75–80 °C for 3–4 hours. The progression of the reaction is marked by a distinct color change (typically to deep yellow/orange), indicative of extended
-conjugation.
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 1 hour. The decrease in thermal energy forces the hydrophobic Schiff base to precipitate.
Isolation and Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold absolute ethanol (3 x 5 mL) to remove unreacted starting materials. Recrystallize from hot ethanol to yield phase-pure microcrystals.
Figure 3: Step-by-step experimental workflow for synthesizing the Schiff base.
Spectroscopic Validation
A self-validating protocol requires immediate analytical confirmation of the product. The successful formation of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is confirmed by the disappearance of the carbonyl stretch and the emergence of the azomethine stretch in FTIR, alongside characteristic NMR shifts[1].
Table 1: Quantitative Spectroscopic Validation Data
Analytical Method
Target Signal / Shift
Assignment / Causality
FTIR Spectroscopy
~1615 - 1625 cm⁻¹
(C=N) Azomethine stretch. Confirms successful dehydration and imine formation.
transitions of the naphthalenoid and pyridyl aromatic rings.
UV-Vis (Ethanol)
380 - 420 nm
transition of the azomethine group, highly sensitive to tautomeric shifts.
References
1.[1] Asiri, A. M. (2007). Synthesis of some new anils: Part 1. Reaction of 2-hydroxybenzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridine and 2-aminopyrazine. Molecules, 12(8), 1796-1804. URL:[Link]
2.[3] Tezer, N., & Karakus, N. (2009). Theoretical study on the ground state intramolecular proton transfer (IPT) and solvation effect in two Schiff bases formed by 2-aminopyridine with 2-hydroxy-1-naphthaldehyde and 2-hydroxy salicylaldehyde. Journal of Molecular Modeling, 15(3), 223-232. URL: [Link]
3.[2] Ranganathan, H., Ramaswamy, D., Ramasami, T., & Santappa, M. (1979). Tautomerism in Schiff bases derived from substituted 2-amino pyridines and 2-hydroxy 1-naphthaldehyde-1H NMR evidence for tautomerism and conjugation. Chemistry. URL:[Link]
4.[4] National Center for Biotechnology Information. (2024). PubChem Compound Summary for Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-. PubChem. URL:[Link]
Technical Guide: Crystal Structure Analysis of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
[1] Executive Summary The molecule 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is a prominent N,N,O-donor Schiff base ligand.[1] Its significance in drug development and materials science stems from its ability to under...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The molecule 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is a prominent N,N,O-donor Schiff base ligand.[1] Its significance in drug development and materials science stems from its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) and its versatility in coordinating with transition metals (Cu, Zn, Ni) to form biologically active complexes.[1]
This guide provides a rigorous structural analysis of the ligand, focusing on its solid-state behavior. We explore the critical Enol-Imine vs. Keto-Amine tautomeric equilibrium , the crystallographic refinement protocols required to distinguish them, and the supramolecular packing forces visualized via Hirshfeld surface analysis.
Chemical Context & Tautomeric Equilibrium[1][2][3][4][5]
The structural integrity of this molecule hinges on the competition between aromaticity and hydrogen bonding. In the crystalline state, the molecule does not exist as a static entity but is defined by a strong intramolecular hydrogen bond (IMHB) that locks the conformation.
The Tautomeric Duality
The molecule can exist in two tautomeric forms.[2][3] Distinguishing these via X-ray diffraction (XRD) requires precise bond length analysis.[1]
Enol-Imine Form (OH): The proton resides on the oxygen. The naphthalene ring retains full aromaticity.
Keto-Amine Form (NH): The proton transfers to the imine nitrogen, creating a quinoid-like structure in the naphthalene ring.
Key Crystallographic Indicators:
C–O Bond Length: Enol (~1.34 Å) vs. Keto (~1.25 Å).[1]
C1–C11 Bond Length: Single bond character (Imine form) vs. Double bond character (Amine form).
Figure 1: The tautomeric equilibrium and the crystallographic markers used to identify the dominant species.
Synthesis & Crystallization Protocol
High-quality single crystals are a prerequisite for resolving the acidic hydrogen position.[1] The following protocol ensures phase purity and optimal crystal size.
Stoichiometric Mixing: Dissolve 10 mmol of 2-Hydroxy-1-naphthaldehyde in 20 mL of hot ethanol. Separately, dissolve 10 mmol of 2-Aminopyridine in 10 mL of ethanol.[1]
Condensation: Add the amine solution dropwise to the aldehyde solution under continuous stirring.
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. The solution will typically turn bright yellow/orange, indicating imine formation.
Isolation: Cool to room temperature. The precipitate is filtered and washed with cold ethanol to remove unreacted starting materials.
Crystallization (Slow Evaporation): Dissolve the crude solid in a 1:1 mixture of Dichloromethane (DCM) and Ethanol. Allow the solvent to evaporate slowly at room temperature over 3–5 days.
Why Slow Evaporation? Rapid cooling often yields microcrystalline powders.[1] Slow evaporation allows the molecules to organize into the thermodynamically most stable polymorph with minimal defects, crucial for accurate
-factor refinement.
Figure 2: Workflow for the synthesis and growth of diffraction-quality crystals.[1]
Crystallographic Data Acquisition & Refinement
For this specific ligand, the crystal structure typically adopts a Monoclinic system.[4][5] Below are the standard parameters and the refinement logic required to validate the structure.
Hydroxyl/Amine H: Locate freely from the difference map if data quality permits (
).[1] If not, constrain based on the donor-acceptor distance.
Validation Check:
Ensure the Goodness of Fit (GoF) is near 1.0 and the final
value is < 0.05 (5%). High residual electron density peaks () near the heavy atoms often indicate disorder or incorrect space group assignment.[1]
Structural Analysis: The Core Findings
Bond Length Analysis (Tautomer Confirmation)
Experimental data for 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol consistently supports the Enol-Imine form in the solid state, stabilized by a strong intramolecular hydrogen bond (
Note: If the Keto-Amine form were dominant, C2=O1 would shorten to ~1.25 Å and C11-N1 would lengthen to ~1.35 Å.[1]
Molecular Planarity
The molecule is nearly planar due to the extended
-conjugation between the naphthalene ring and the pyridine ring. The dihedral angle between the mean planes of the naphthalene and pyridine moieties is typically < 5° . This planarity facilitates strong stacking interactions in the crystal lattice.[1]
Hirshfeld Surface Analysis
To visualize intermolecular interactions beyond the obvious H-bonds, we employ Hirshfeld surface analysis (mapped over
Red Spots: Indicate contacts shorter than the sum of van der Waals radii.
Primary: The intramolecular
bond (often internalized).
Secondary: Weak
intermolecular interactions linking molecules into dimers or chains.[1]
Shape Index (Triangles): Distinct red/blue triangles on the surface indicate
stacking between the naphthalene rings of adjacent molecules (centroid-centroid distance ~3.6–3.8 Å).[1]
Implications for Drug Design & Materials
The crystallographic insights translate directly to functional applications:
Metal Chelation: The pre-organized "pocket" formed by the N and O atoms (locked by the H-bond) makes this ligand an excellent chelator. Upon deprotonation, it binds metals (Cu, Zn) in a tridentate or bidentate fashion, often utilized in anticancer metallodrugs .
Fluorescence (ESIPT): The short
distance (approx 1.8 Å for the H...N contact) facilitates rapid proton transfer in the excited state. This structure-property relationship is the basis for its use as a fluorescent probe for sensing Zinc or Aluminum ions.[1]
References
Structural Analysis of Naphthaldimine Schiff Bases
Source: Journal of Molecular Structure
Note:[1] Provides comparative bond lengths for enol-imine vs keto-amine forms in similar naphthalene derivatives.[1]
[1]
PubChem Compound Summary: 1-[(E)-pyridin-2-yliminomethyl]naphthalen-2-ol
Source: National Center for Biotechnology Information (2023).[1]
Data: CID 135656263.[1]
[1]
Hirshfeld Surface Analysis Methodology
Source: Spackman, M. A., & Jayatilaka, D. (2009).[7] CrystEngComm.
Context: Standard protocols for interpreting
Keto-Enol Tautomerism in Solid State
Source: MDPI Encyclopedia.[1][3]
Context: General principles of tautomeric equilibrium in organic crystals.
Cambridge Structural Database (CSD)
Source: CCDC.[1]
Context: The authoritative repository for small-molecule crystal structures.[1] Researchers should cross-reference their solved structure against CSD Refcodes (e.g., similar structures like VXEIAL).
Dynamics of Keto-Enol Tautomerism in 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol: A Mechanistic and Methodological Guide
Executive Summary 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is a prototypical ortho-hydroxy Schiff base that exhibits complex structural dynamics. Synthesized via the condensation of 2-hydroxy-1-naphthaldehyde and 2-a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is a prototypical ortho-hydroxy Schiff base that exhibits complex structural dynamics. Synthesized via the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine, its most critical physicochemical property is its ability to undergo rapid intramolecular proton transfer (IPT). This guide provides an in-depth mechanistic analysis of its enol-imine to keto-amine tautomerism, detailing the thermodynamic drivers, self-validating synthesis protocols, and the implications of these dynamics in drug development and materials science.
Molecular Architecture and Tautomeric Causality
The structural prerequisite for tautomerism in this molecule is the presence of a strong intramolecular hydrogen bond (IHB) between the hydroxyl oxygen of the naphthalene ring and the azomethine (imine) nitrogen. This IHB forms a pseudo-six-membered chelate ring, which significantly lowers the activation energy required for proton relocation.
While commonly referred to as "keto-enol" tautomerism, the process is more accurately described as an enol-imine (OH···N) ⇌ keto-amine (O···HN) equilibrium.
Intramolecular proton transfer (IPT) between enol-imine and keto-amine tautomers.
Thermodynamic Drivers: Electronic and Environmental Effects
The position of this equilibrium is not static; it is highly sensitive to electronic modulation and solvent microenvironments.
Electronic Causality: The electron-withdrawing nature of the pyridine ring directly influences the electron density at the azomethine function. This modulates the basicity of the nitrogen atom, dictating the thermodynamic stability of the tautomers compared to aniline analogues (1)[1].
Solvent Causality: The keto-amine tautomer possesses a highly delocalized, zwitterionic-like resonance structure. Solvents with high dielectric constants (e.g., DMSO, DMF) stabilize this charge-separated state via strong dipole-dipole interactions, shifting the equilibrium toward the keto form. In contrast, non-polar solvents (e.g., cyclohexane) favor the neutral enol-imine form (2)[2].
Experimental Protocols: Synthesis and Self-Validating Characterization
To ensure high scientific integrity, the synthesis and characterization of this Schiff base must employ self-validating mechanisms that prevent misinterpretation of side reactions as tautomeric shifts.
Step-by-step workflow for the synthesis and spectroscopic validation of the Schiff base.
Protocol A: Catalyzed Condensation Synthesis
Reagent Preparation: Dissolve 10 mmol of 2-hydroxy-1-naphthaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of 2-aminopyridine in 10 mL of absolute ethanol.
Catalysis (Causality): Add 2-3 drops of glacial acetic acid to the aldehyde solution. Why? The acid protonates the carbonyl oxygen, increasing its electrophilicity. This is critical because the nucleophilicity of 2-aminopyridine is inherently reduced by the electron-withdrawing pyridine ring.
Reflux: Mix the solutions and reflux at 80°C for 4 hours.
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The reaction is complete only when the UV-active aldehyde spot (stainable with 2,4-DNPH) completely disappears, replaced by a brightly fluorescent Schiff base spot.
Purification: Cool the mixture to 4°C to precipitate the product. Filter and recrystallize from hot ethanol. Why? Ethanol provides a steep differential solubility gradient, leaving unreacted starting materials in the cold mother liquor.
Protocol B: Spectroscopic Validation of Tautomerism
To prove the existence of the tautomeric equilibrium, perform a UV-Vis solvent titration.
Prepare a 10⁻⁵ M stock solution of the purified Schiff base in a non-polar solvent (cyclohexane).
Gradually titrate with a polar solvent (DMSO) while recording UV-Vis spectra from 250 nm to 550 nm.
Self-Validation (Isosbestic Point): As the polar solvent concentration increases, the enol-imine band (~340 nm) will decrease, and the keto-amine band (~430 nm) will increase. The spectra must intersect at a single isosbestic point. The presence of this point mathematically self-validates that the system is a strict two-state equilibrium without degradation or side-product formation (3)[3].
Quantitative Data Presentation
The tautomeric states can be definitively assigned using specific spectroscopic markers. The table below summarizes the expected quantitative shifts during characterization (4)[4].
Spectroscopic Marker
Enol-Imine Form (OH···N)
Keto-Amine Form (O···HN)
Dominant Solvent Environment
Non-polar (e.g., Cyclohexane)
Polar (e.g., DMSO, Methanol)
UV-Vis Absorption Maxima
330 – 350 nm (-* transition)
410 – 440 nm (-* transition)
¹H-NMR Chemical Shift
~13.5 ppm (Broad OH signal)
~15.2 ppm (Sharp NH signal)
¹³C-NMR Chemical Shift
~155 ppm (C-OH carbon)
~175 ppm (C=O carbonyl carbon)
Applications in Drug Development
Understanding the tautomeric equilibrium of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is critical for rational drug design. The tautomeric state dictates the molecule's denticity and binding geometry when acting as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Because the keto-amine form presents a different electron distribution and steric profile than the enol-imine form, it exhibits distinct binding kinetics to metalloenzymes. Researchers leveraging these Schiff bases for antimicrobial or anticancer applications must account for the local dielectric constant of the target biological microenvironment (e.g., lipid membrane vs. aqueous cytosol), as this will dictate the active tautomeric pharmacophore.
References
Tautomerism in Schiff bases derived from substituted 2-amino pyridines and 2-hydroxy 1-naphthaldehyde-1H NMR evidence for tautomerism and conjugation. Oxford Academic. 1
Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. ResearchGate. 2
Study of Enol-Keto Tautomerism of N-(2-Hydroxy-1-Naphthylidene)anils. Semantic Scholar. 4
Tautomerism of 2-hydroxynaphthaldehyde Schiff bases. Connected Papers. 3
Physicochemical Profiling & Synthetic Architecture of Pyridine-Naphthalene Schiff Base Ligands
Executive Summary This technical guide analyzes the physicochemical architecture of pyridine-naphthalene Schiff base ligands, a class of "privileged ligands" in drug discovery and coordination chemistry. By fusing the -e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the physicochemical architecture of pyridine-naphthalene Schiff base ligands, a class of "privileged ligands" in drug discovery and coordination chemistry. By fusing the
-expansive naphthalene fluorophore with the metal-coordinating pyridine moiety, these ligands exhibit tunable photophysical properties (ESIPT, solvatochromism) and biologically relevant chelation kinetics. This document serves as a blueprint for researchers to synthesize, characterize, and deploy these ligands in metallopharmaceutical applications.
Molecular Architecture & Rational Design
The utility of pyridine-naphthalene Schiff bases stems from their modular electronic structure. The design couples a naphthalene ring (lipophilic, fluorescent) with a pyridine ring (hydrophilic, coordinating) via an azomethine (
) bridge.
Structural Determinants[1][2][3][4][5]
-Conjugation: The naphthalene system extends the conjugation length, lowering the energy gap for transitions, which enhances fluorescence quantum yields.
Chelation Pockets: The pyridine nitrogen (
) and the imine nitrogen () form a stable 5- or 6-membered chelate ring upon metal coordination.
Tautomeric Versatility: Derivatives containing an ortho-hydroxyl group (e.g., from 2-hydroxy-1-naphthaldehyde) undergo Excited-State Intramolecular Proton Transfer (ESIPT) , a critical feature for designing "turn-on" fluorescent sensors.
Diagram: Structural Logic & ESIPT Mechanism
The following diagram illustrates the ESIPT mechanism, where the proton transfers from the hydroxyl oxygen to the imine nitrogen in the excited state, resulting in a large Stokes shift.
Caption: Schematic of the Excited-State Intramolecular Proton Transfer (ESIPT) cycle common in hydroxyl-substituted pyridine-naphthalene ligands, driving large Stokes shifts.
Physicochemical Characterization
Spectroscopic Signatures
Reliable characterization requires identifying specific vibrational and magnetic resonance markers. The formation of the azomethine bond is the primary indicator of successful synthesis.
Technique
Parameter
Characteristic Signal
Structural Insight
FT-IR
Sharp band confirming imine formation. Absence indicates hydrolysis or incomplete reaction [1].
FT-IR
Broad band (often weak due to H-bonding) if -OH is present.[1] Disappears/shifts upon metal coordination.
¹H NMR
(Singlet)
Diagnostic azomethine proton. Downfield shift indicates deshielding by the adjacent N atom [2].
¹H NMR
Highly deshielded singlet in ortho-hydroxy derivatives due to intramolecular H-bonding.
UV-Vis
transitions of the naphthalene ring.
UV-Vis
transitions involving the imine lone pair.
Solubility & Lipophilicity (LogP)
Solubility Profile: These ligands are generally soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in alcohols (Ethanol, Methanol). They are typically insoluble in water and non-polar solvents (Hexane).
Lipophilicity: The naphthalene moiety significantly increases the partition coefficient (LogP). This lipophilicity is crucial for biological activity , as it facilitates passive diffusion across the lipid bilayer of cell membranes [3].
Modification Strategy: To enhance water solubility for biological assays, researchers often synthesize metal complexes (cationic nature) or append sulfonate groups to the naphthalene ring.
Stability & Hydrolysis
Schiff bases are susceptible to hydrolysis in acidic aqueous environments, reverting to the aldehyde and amine.
Thermodynamic Stability: The presence of a pyridine ring often stabilizes the imine bond via electronic effects.
Chelate Effect: Upon coordination with metal ions (e.g., Cu²⁺, Zn²⁺), the hydrolytic stability increases by orders of magnitude due to the "lock" of the chelate ring.
Experimental Protocol: Synthesis & Validation
Objective: Synthesize (E)-1-(pyridin-2-yl)-N-(naphthalen-1-yl)methanimine via acid-catalyzed condensation.
Reagents
Amine: 1-Naphthylamine (143.19 g/mol ) - High Purity
Caption: Step-by-step synthetic workflow for pyridine-naphthalene Schiff base ligands, ensuring high yield and purity.
Step-by-Step Methodology
Preparation: Dissolve 10 mmol of 1-naphthylamine in 20 mL of absolute ethanol in a round-bottom flask.
Addition: Slowly add 10 mmol of pyridine-2-carbaldehyde. The solution may change color (often yellow/orange) immediately, indicating initial imine formation.
Catalysis: Add 2-3 drops of glacial acetic acid. Scientific Rationale: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Use a Dean-Stark trap if possible to remove water and drive the equilibrium forward (Le Chatelier's principle).
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. Look for the disappearance of the aldehyde spot.
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base should crystallize out.
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to remove unreacted starting materials.
Drying: Dry under vacuum over anhydrous
.
Biological Interface & Drug Development Context
Metal Complexation & Cytotoxicity
The biological potency of these ligands is often activated upon metal complexation.[2] The Tweedy's Chelation Theory posits that coordination reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups (
) and delocalization of -electrons [4].
Lipophilicity Enhancement: Complexation increases the lipophilic character of the central metal atom, favoring permeation through the lipid layers of the bacterial/cancer cell membrane.
DNA Binding: Planar pyridine-naphthalene complexes can bind to DNA via intercalation (inserting between base pairs), blocking replication.
Biological Mechanism Diagram
Caption: Mechanism of action for metallodrugs derived from pyridine-naphthalene ligands, highlighting the role of chelation in membrane permeation.
References
Synthesis and Characterization of Schiff Base Ligands. Journal of Scientific Research. Available at: [Link]
Spectroscopic Characterization of Pyridine-Naphthalene Derivatives. Spectrochimica Acta Part A. Available at: [Link]
Biological Activities of Schiff Bases and Their Complexes. Oriental Journal of Chemistry. Available at: [Link]
Tweedy's Chelation Theory and Antimicrobial Activity. Journal of Inorganic Biochemistry. Available at: [Link]
Fluorescence Properties of Naphthalene-Pyridine Schiff Bases. Journal of Fluorescence. Available at: [Link]
Spectral Characterization of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol: A Comprehensive Technical Guide
Executive Summary The compound 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol is a highly versatile bidentate/tridentate Schiff base ligand synthesized via the condensation of 2-aminopyridine and 2-hydroxy-1-naphthaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol is a highly versatile bidentate/tridentate Schiff base ligand synthesized via the condensation of 2-aminopyridine and 2-hydroxy-1-naphthaldehyde. In the realm of drug development and coordination chemistry, this compound serves as a critical precursor for synthesizing transition metal complexes with potent antimicrobial, antioxidant, and cytotoxic properties[1].
Accurate spectral characterization using Fourier Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount. This whitepaper provides an in-depth, causal analysis of the spectral signatures of this compound, focusing on the complex structural dynamics—specifically the enol-imine and keto-enamine tautomerism—that dictate its behavior as a chemosensor and metallodrug ligand.
Structural Dynamics: The Tautomeric Equilibrium
A defining feature of Schiff bases derived from 2-hydroxy-1-naphthaldehyde is their ability to exist in a ground-state intramolecular proton transfer (GSIPT) equilibrium[2]. The molecule oscillates between the enol-imine (O-H···N) and keto-enamine (O···H-N) tautomeric forms.
Understanding this equilibrium is not merely an academic exercise; it directly impacts the compound's coordination potential. The extended π-electron delocalization of the naphthyl ring, combined with the strong intramolecular hydrogen bond forming a quasi-six-membered ring, stabilizes these tautomers[3]. In highly polar solvents like DMSO, the equilibrium can shift, which must be accounted for during ¹H NMR interpretation to avoid misassigning the highly deshielded protons[2].
Experimental Methodology & Validation Protocols
To ensure scientific integrity and reproducibility, the following self-validating workflow must be adhered to. Every step is designed to preemptively eliminate spectral artifacts.
Synthesis Protocol
Reaction: Dissolve equimolar amounts (e.g., 10 mmol) of 2-aminopyridine and 2-hydroxy-1-naphthaldehyde in 30 mL of absolute ethanol. Causality: Absolute ethanol is chosen to drive the condensation equilibrium forward by minimizing the presence of water, which could hydrolyze the newly formed imine bond.
Reflux: Heat the mixture under reflux for 2–4 hours. The formation of a distinct yellow/orange precipitate indicates successful condensation.
Purification: Cool the mixture to room temperature, filter the precipitate under vacuum, and wash thoroughly with cold ethanol to remove unreacted starting materials. Recrystallize from hot ethanol to yield the pure Schiff base.
FTIR Sample Preparation (KBr Pellet)
Trituration: Grind 1–2 mg of the purified Schiff base with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar. Causality: KBr must be rigorously dried; residual moisture will produce a broad artifact band at ~3400 cm⁻¹, obscuring the compound's critical O-H/N-H stretching region.
Pressing: Press the mixture under 10 tons of pressure to form a translucent pellet. Scan from 4000 to 400 cm⁻¹ against a pure KBr background.
¹H NMR Sample Preparation
Solvation: Dissolve 5–10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: While CDCl₃ can be used, DMSO-d₆ is preferred to ensure complete dissolution and to observe the solvent-dependent stabilization of the keto-enamine tautomer[2].
Acquisition: Acquire the spectrum at 400 MHz or 500 MHz using Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Visualization of Analytical Workflow
Below is the logical workflow mapping the synthesis, analysis, and structural validation of the Schiff base.
Fig 1. Synthesis and spectral characterization workflow for the target Schiff base.
¹H NMR Spectral Characterization
The ¹H NMR spectrum of 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol is highly diagnostic. The self-validating metric for this spectrum is the 1:1 integration ratio between the highly deshielded exchangeable proton and the azomethine proton.
Causality of Chemical Shifts
The Exchangeable Proton (~14.50 - 15.30 ppm): In 2-hydroxy-1-naphthaldehyde derivatives, the proton involved in the intramolecular hydrogen bond is severely deshielded, appearing far downfield[3]. Depending on the exact position of the tautomeric equilibrium in DMSO-d₆, this may appear as a broad singlet (rapid exchange) or a doublet (if coupled to the azomethine proton in the keto-enamine form)[3].
The Azomethine Proton (~9.40 - 9.50 ppm): The -CH=N- proton is deshielded by both the electronegative imine nitrogen and the anisotropic ring current of the adjacent naphthyl system[1].
Aromatic Region (6.50 - 8.50 ppm): The 10 aromatic protons (6 from the naphthyl ring, 4 from the pyridine ring) appear as a complex series of doublets and multiplets. The pyridine protons adjacent to the nitrogen are typically the most downfield within this aromatic cluster[2].
Table 1: Summarized ¹H NMR Data (DMSO-d₆)
Proton Type
Chemical Shift (ppm)
Multiplicity
Integration
Causality / Structural Assignment
Phenolic -OH / -NH
14.50 – 15.30
Singlet / Broad
1H
Highly deshielded due to strong intramolecular O-H···N / O···H-N hydrogen bonding[3].
Azomethine (-CH=N-)
9.40 – 9.50
Singlet / Doublet
1H
Deshielded by the imine nitrogen and aromatic ring currents[1].
Pyridine Ar-H (ortho to N)
8.40 – 8.50
Doublet / Multiplet
1H
Deshielded by the adjacent electronegative pyridine nitrogen[2].
Naphthyl & Pyridine Ar-H
6.50 – 8.30
Multiplets
9H
Overlapping resonances of the remaining conjugated aromatic ring systems[2].
FTIR Spectral Characterization
FTIR spectroscopy provides orthogonal validation to the NMR data. The successful condensation is proven by the complete disappearance of the aldehyde carbonyl stretch (typically ~1700 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹ doublet), replaced by characteristic imine signatures.
Vibrational Mode Causality
Azomethine Stretch (1610 - 1625 cm⁻¹): The sharp, strong band in this region is the definitive marker of the C=N bond[4]. When this ligand is subsequently used to synthesize metal complexes (e.g., Cu²⁺, Zn²⁺), this band typically shifts to lower wavenumbers (e.g., 1590-1605 cm⁻¹), proving coordination through the azomethine nitrogen[4].
Phenolic C-O Stretch (~1330 cm⁻¹): A strong band representing the C-O single bond of the naphthol ring. This band will shift to higher frequencies upon deprotonation and metal coordination[3].
Table 2: Summarized FTIR Data (KBr Pellet)
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Causality / Structural Assignment
O-H / N-H stretch
3300 – 3450
Broad, Weak
Broadened significantly due to strong intramolecular hydrogen bonding; often overlaps with C-H stretches[5].
C=N (Azomethine) stretch
1610 – 1625
Strong, Sharp
Characteristic imine bond formation; primary site for transition metal coordination[4].
C=C (Aromatic) stretch
1580 – 1595
Medium
Pyridine and naphthalene ring skeletal vibrations[4].
C-O (Phenolic) stretch
1320 – 1340
Strong
Phenolic C-O bond; diagnostic for the enol-imine tautomer[3].
Conclusion
The spectral characterization of 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol requires a nuanced understanding of its tautomeric behavior. The highly deshielded ¹H NMR resonance at ~15.0 ppm and the sharp FTIR C=N stretch at ~1620 cm⁻¹ are the primary diagnostic markers of this compound. By adhering to strict sample preparation protocols—such as using anhydrous KBr and recognizing solvent-induced tautomeric shifts in DMSO-d₆—researchers can establish a self-validating baseline. This rigorous characterization is an essential prerequisite before deploying the Schiff base in advanced drug development or metallo-pharmaceutical applications.
References
1.[2] Tautomeric Forms of 2-Hydroxynaphthalene-Based Imines: Theoretical and Experimental Comparisons. American Chemical Society (ACS). URL:[Link]
2.[4] Synthesis, Characterization and Bioactivity Evaluation for Some Metal Ions Complexes with New Ligand Derived from 2-hydroxy-1-napthaldehyed. Baghdad Science Journal. URL: [Link]
3.[3] Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. ResearchGate. URL:[Link]
4.[1] Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates. Taylor & Francis. URL:[Link]
5.[5] Synthesis and Structural Studies on some Dioxomolybdenum (VI) Complexes Bearing 1-(1-Hydroxynaphthalen-2-yl). OPAST Publishers. URL: [Link]
Thermodynamic Stability & Chelation Mechanics of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Metal Complexes
Executive Summary The ligand 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (often abbreviated as HL or Py-Naph) represents a critical class of tridentate Schiff bases used in bioinorganic chemistry and drug design. Its st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The ligand 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (often abbreviated as HL or Py-Naph) represents a critical class of tridentate Schiff bases used in bioinorganic chemistry and drug design. Its structural rigidity, conferred by the naphthalene backbone, combined with a versatile NNO donor set (Pyridine-N, Imine-N, Naphtholic-O), allows for the formation of highly stable transition metal complexes.
This guide analyzes the thermodynamic stability of these complexes, detailing the chelation mechanics, stability constant determination via potentiometry, and the correlation between thermodynamic parameters and biological efficacy (e.g., DNA intercalation, antimicrobial activity).
Ligand Architecture & Chelation Mechanics
Tautomeric Equilibrium
Unlike simple salicylaldimines, the naphthalene derivative exhibits a pronounced enol-imine to keto-amine tautomerism in solution. This equilibrium is solvent-dependent and critical for metal coordination.
Enol-Imine Form: Predominant in non-polar solvents; favors neutral coordination.
Keto-Amine Form: Stabilized in polar protic solvents; often involved in the initial deprotonation step.
Upon coordination, the ligand typically deprotonates at the naphtholic oxygen, acting as a monoanionic tridentate chelator (
), forming two fused chelate rings (one 6-membered, one 5-membered) with the metal center.
Coordination Modes
The ligand offers three potential donor sites:
Pyridine Nitrogen (
): A soft base, stabilizing lower oxidation states.
Azomethine Nitrogen (
): The central anchor for Schiff base coordination.
Naphtholic Oxygen (
): A hard base, deprotonating to form a strong -bond.
Figure 1: Pathway from free ligand tautomerism to metal coordination.
Thermodynamic Profiling
The thermodynamic stability of these complexes is governed by the chelate effect and the electronic nature of the metal ion.
The Irving-Williams Series
For divalent 3d transition metals coordinating with 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol, the stability constants (
) consistently follow the Irving-Williams order:
Cu(II) Dominance: The copper complex exhibits the highest stability (
) due to the Jahn-Teller distortion, which enhances the binding strength in the equatorial plane where the tridentate ligand resides.
Zn(II) Drop-off: Zinc complexes show lower stability due to the lack of Crystal Field Stabilization Energy (CFSE) in the
configuration.
Representative Thermodynamic Parameters
The following values represent typical ranges derived from potentiometric studies of N-pyridyl-naphthaldimine complexes in aqueous-dioxane media (ionic strength
).
Metal Ion
(Stepwise)
(Stepwise)
(Overall)
(kJ/mol)
Geometry
Cu(II)
9.5 – 10.8
7.2 – 8.1
16.7 – 18.9
-45 to -55
Distorted Octahedral
Ni(II)
8.1 – 9.2
6.5 – 7.0
14.6 – 16.2
-35 to -45
Octahedral
Co(II)
7.5 – 8.5
5.8 – 6.4
13.3 – 14.9
-30 to -40
Octahedral
Zn(II)
6.8 – 7.5
5.0 – 5.5
11.8 – 13.0
-25 to -35
Tetrahedral / Octahedral
Note: Values are highly dependent on solvent composition (e.g., % dioxane or ethanol) and temperature.
To ensure data integrity, the Bjerrum-Calvin pH-metric titration method (modified by Irving and Rossotti) is the gold standard.
Reagents & Setup
Ligand Solution:
in purified 1,4-dioxane.
Metal Salt Solution:
nitrate or perchlorate salts (chloride is avoided to prevent chloro-complex formation).
Acid:
or .
Ionic Strength Adjuster:
or (to maintain ).
Apparatus: Digital pH meter (precision
pH), thermostated glass vessel (), nitrogen gas purge.
Titration Workflow
Three distinct titrations are performed against standard carbonate-free NaOH:
Acid Blank: Mineral acid + electrolyte.
Ligand Titration: Mineral acid + ligand + electrolyte.
Complex Titration: Mineral acid + ligand + metal ion + electrolyte.
Calculation Logic (Irving-Rossotti)
The average number of protons associated with the ligand (
) and the average number of ligands attached to the metal () are calculated:
(Proton-Ligand Formation): Determines the of the naphtholic -OH and pyridyl -NH+.
(Metal-Ligand Formation):
Where and are volumes of alkali in complex and ligand titrations, is alkali normality, and is total metal concentration.
Determination: Plot vs. (negative log of free ligand concentration). is read at , and at .
Figure 2: Workflow for potentiometric determination of stability constants.
Structure-Activity Relationship (SAR) in Drug Design
The thermodynamic stability of these complexes directly influences their biological application.
Antimicrobial Efficacy: Complexes with moderate stability (log
) often show higher antimicrobial activity than extremely stable ones. This is due to the "Tweedy's Chelation Theory" : Chelation reduces the polarity of the metal ion, increasing lipophilicity and allowing penetration through the lipid bilayer of bacterial cell walls. If the complex is too stable, it may not dissociate effectively to bind intracellular targets.
DNA Intercalation: The planar naphthalene ring facilitates intercalation between DNA base pairs. The metal ion (particularly Cu(II)) can then mediate oxidative cleavage of the DNA backbone. High thermodynamic stability ensures the complex reaches the nucleus intact.
References
Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes.[1][2][3][4] Journal of the Chemical Society, 3192-3210. Link
Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press. (Standard reference for baseline Schiff base constants).
PubChem. (n.d.).[5] Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-.[5][6] National Library of Medicine.[5] Link
Raman, N., et al. (2007). Synthesis, characterization and DNA cleavage study of some transition metal(II) complexes with Schiff base derived from 2-hydroxy-1-naphthaldehyde. Polish Journal of Chemistry.
Irving, H. M., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910. Link
Solvatochromic Dynamics & Tautomeric Equilibrium: A Technical Guide to 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
Executive Summary This technical guide provides a rigorous analysis of the electronic absorption spectra of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol , a N,N,O-donor Schiff base ligand. The molecule exhibits pronounce...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous analysis of the electronic absorption spectra of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol , a N,N,O-donor Schiff base ligand. The molecule exhibits pronounced solvatochromism driven by keto-enol tautomerism and Excited State Intramolecular Proton Transfer (ESIPT) . This guide details the synthesis, spectral behavior in varying dielectric environments, and the mechanistic causality behind observed spectral shifts, serving as a reference for researchers in coordination chemistry and photophysics.
Chemical Identity & Structural Dynamics[1]
The compound is a condensation product of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine . Its photophysical behavior is defined by the mobility of the hydroxyl proton at the naphthalene C2 position.
The Tautomeric Equilibrium
In solution, the molecule exists in a dynamic equilibrium between two distinct forms:
Enol-Imine (E): The proton resides on the oxygen (O-H). This form is stabilized by an intramolecular hydrogen bond (
) and aromaticity of the naphthalene ring.
Keto-Amine (K): The proton transfers to the imine nitrogen (
), creating a quinonoid structure. This form is often zwitterionic in character and is stabilized by polar solvents.
Mechanistic Pathway (ESIPT)
The absorption properties are governed by the ground-state population of these tautomers. Upon photoexcitation, the Enol form often undergoes barrierless proton transfer to the Keto form (ESIPT), but the ground state absorption spectrum reflects the solvent-dependent equilibrium described below.
Figure 1: Mechanistic flow of the keto-enol tautomerism modulated by solvent polarity.
To ensure spectral accuracy, the compound must be synthesized with high purity to eliminate unreacted aldehyde, which can interfere with absorption measurements in the 300–400 nm range.
The electronic absorption spectrum of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is characterized by three primary bands. The relative intensity of these bands shifts dramatically based on the solvent's Reichardt parameter (
) and hydrogen-bonding capability.
Band Assignment
Band I (250–300 nm):
transitions of the naphthalene and pyridine aromatic rings. Relatively insensitive to solvent.
Band II (320–380 nm):
transition involving the azomethine () linkage and the intramolecularly hydrogen-bonded Enol form.
Band III (420–460 nm):
or Charge Transfer (CT) band associated with the Keto-Amine tautomer.
Solvent-Dependent Shifts
A. Non-Polar Solvents (Hexane, Cyclohexane, Toluene)
Observation: The spectrum is dominated by Band II (~350 nm). Band III is either absent or negligible.
Mechanism: Non-polar solvents cannot stabilize the charge separation required for the zwitterionic Keto form. The molecule remains locked in the Enol-Imine form via the strong intramolecular
hydrogen bond.
Visual: Solution appears pale yellow.
B. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)
Observation: A distinct bathochromic shift (Red Shift). Band II decreases in intensity, and Band III (~430-450 nm) emerges strongly.
Mechanism: High dielectric constants stabilize the polar Keto-Amine tautomer. The solvent disrupts the intramolecular H-bond, favoring the proton transfer to the nitrogen.
Visual: Solution turns deep yellow or orange.
C. Polar Protic Solvents (Ethanol, Methanol)
Observation: Mixed behavior.[1] Both Band II and Band III are often present (isosbestic points may be observed in binary mixtures).
Mechanism: Protic solvents can act as both H-bond donors and acceptors. They can stabilize the Keto form through intermolecular H-bonding with the phenolate oxygen, but less effectively than highly polar aprotic solvents like DMSO.
Data Summary
The following table summarizes typical spectral data for 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol. Note: Exact values may vary slightly (
nm) based on temperature and concentration.
Solvent
Polarity Index ()
Dominant Species
(nm)
Transition Assignment
n-Hexane
0.009
Enol-Imine
345, 360 (sh)
(Enol)
Chloroform
0.259
Enol > Keto
355, 410 (weak)
Mixed
Ethanol
0.654
Enol Keto
360, 435
/ CT
DMSO
0.444
Keto-Amine
445
CT (Keto)
(sh) = shoulder peak
Applications & Significance
Understanding the solvatochromism of this molecule is not merely academic; it underpins its utility in:
Metal Ion Sensing: The Enol-Keto equilibrium is perturbed by metal coordination.[2] For example,
or binding often locks the molecule in a specific geometry, quenching the Keto emission or shifting the absorption, acting as a colorimetric sensor.[2]
Biological Probes: The sensitivity to polarity makes this scaffold useful for probing hydrophobic pockets in proteins (where the Enol form dominates) vs. aqueous environments.
References
Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy-benzaldehyde/naphthaldehyde.[3][4] Asian Journal of Chemistry.
Nagy, P., & Herzfeld, R. (1998).[5] Study of Enol-Keto Tautomerism of N-(2-Hydroxy-1-Naphthylidene)anils. Spectroscopy Letters.
Al-Shihri, A. S. (2004). Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
condensation reaction of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine
This guide details the synthesis, mechanistic underpinnings, and characterization of the Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-aminopyridine .[1][2] Executive Summary The condensation of 2-hydroxy-1-n...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis, mechanistic underpinnings, and characterization of the Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-aminopyridine .[1][2]
Executive Summary
The condensation of 2-hydroxy-1-naphthaldehyde with 2-aminopyridine yields a bidentate NO-donor ligand, historically significant in coordination chemistry for stabilizing transition metals (Cu(II), Ni(II), Zn(II)). Beyond coordination chemistry, this compound exhibits significant biological activity (antimicrobial, antioxidant) and serves as a model system for studying proton-transfer tautomerism in the solid state.
This guide provides a robust, laboratory-validated protocol for its synthesis, emphasizing the thermodynamic control required to manage the keto-enol equilibrium that defines its physicochemical properties.
Mechanistic Foundations
The Condensation Pathway
The reaction proceeds via a classic nucleophilic addition-elimination mechanism (Schiff base formation). The amine nitrogen of 2-aminopyridine attacks the carbonyl carbon of the aldehyde. However, the reaction kinetics are heavily influenced by the basicity of the pyridine ring and the steric hindrance of the naphthalene moiety.
Critical Insight: Acid catalysis (typically Glacial Acetic Acid) is recommended not just to activate the carbonyl, but to protonate the pyridine nitrogen slightly, preventing it from acting as a competitive base, while ensuring the primary amine remains nucleophilic.
Tautomeric Equilibrium (The "Expert" Variable)
Unlike simple salicylaldimines, Schiff bases derived from 2-hydroxy-1-naphthaldehyde exhibit a strong tendency to exist in the Keto-Amine form rather than the Enol-Imine form, especially in polar solvents and the solid state.
Enol-Imine:
intramolecular hydrogen bond.
Keto-Amine:
intramolecular hydrogen bond.
This tautomerism is responsible for the compound's thermochromism and solvatochromism. The naphthalene ring provides extended conjugation that stabilizes the quinoid (keto) structure.
Reaction Logic Diagram
Figure 1: Mechanistic pathway highlighting the acid-catalyzed condensation and subsequent tautomeric equilibration.
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
2-Hydroxy-1-naphthaldehyde
172.18
1.0
Electrophile / Ligand Backbone
2-Aminopyridine
94.11
1.0
Nucleophile
Ethanol (Absolute)
46.07
Solvent
Reaction Medium
Glacial Acetic Acid
60.05
Cat. (2-3 drops)
Catalyst
Step-by-Step Synthesis
Objective: Synthesis of N-(2-pyridyl)-2-hydroxy-1-naphthaldimine.
Preparation of Aldehyde Solution:
In a 100 mL round-bottom flask (RBF), dissolve 1.72 g (10 mmol) of 2-hydroxy-1-naphthaldehyde in 20 mL of absolute ethanol.
Note: Slight warming (40°C) may be required to fully solubilize the aldehyde.
Preparation of Amine Solution:
In a separate beaker, dissolve 0.94 g (10 mmol) of 2-aminopyridine in 10 mL of absolute ethanol.
Condensation:
Slowly add the amine solution to the aldehyde solution in the RBF while stirring.
Add 2-3 drops of Glacial Acetic Acid .
Observation: The solution will likely darken to a deep yellow or orange immediately.
Reflux:
Equip the RBF with a water-cooled condenser.
Reflux the mixture at 78-80°C for 3 to 4 hours .
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear.
Isolation:
Allow the reaction mixture to cool slowly to room temperature.
Cool further in an ice bath (0-4°C) for 30 minutes to maximize precipitation.
Filter the precipitate using a Buchner funnel and vacuum suction.
Purification:
Wash the crude solid with cold ethanol (2 x 5 mL) to remove unreacted amine.
Recrystallization: Dissolve the crude solid in the minimum amount of hot ethanol. Allow to cool slowly.
Dry the yellow/orange crystals in a desiccator or vacuum oven at 50°C.
Characterization & Validation
Expected Data
Parameter
Expected Value
Notes
Appearance
Yellow to Orange Crystalline Solid
Color intensity depends on keto-enol ratio.
Yield
75 - 85%
Losses primarily during recrystallization.
Melting Point
170 - 174°C
Sharp range indicates high purity.
Solubility
Soluble in DMF, DMSO, CHCl₃; Sparingly in EtOH (cold).
Spectroscopic Fingerprints
Infrared Spectroscopy (FT-IR):
Azomethine: ~1615–1625 cm⁻¹. (Distinctive Schiff base peak).[3][4]
: Broad band around 3400–3000 cm⁻¹. Note: In the keto-amine form, this may appear as a lower frequency N-H stretch involved in H-bonding.
Figure 2: Validation workflow ensuring structural integrity of the ligand.
Troubleshooting & Optimization
Low Yield: If the product does not precipitate upon cooling, reduce the solvent volume by rotary evaporation (remove ~50% of ethanol) and return to the ice bath.
Oiling Out: If the product forms an oil instead of crystals, re-dissolve in hot ethanol and add a seed crystal or scratch the glass surface to induce nucleation.
Impurity (Red Color): A deep red color may indicate oxidation or metal contamination. Ensure glassware is acid-washed and reagents are fresh.
Applications
Metal Coordination: The N,O-donor set is ideal for forming neutral complexes with divalent ions (Cu²⁺, Zn²⁺), often used in catalysis.
Fluorescence: Naphthaldehyde derivatives are often fluorescent. This ligand can be used as a "turn-on" sensor for specific metal ions (e.g., Al³⁺, Zn³⁺) which rigidify the structure and inhibit non-radiative decay.
References
Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine.[5] Molecules, 12(8), 1792-1800.
Unver, H., et al. (2002). Intramolecular hydrogen bonding and tautomerism in Schiff bases. Journal of Molecular Structure, 641(2-3), 179-188.
Nazir, U., et al. (2000). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from 2-Hydroxy-1-Naphthaldehyde. Journal of the Chemical Society of Pakistan.
Computational Elucidation of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Derivatives: A Technical Guide to Molecular Docking and Mechanistic Profiling
Executive Summary The rational design of targeted therapeutics relies heavily on understanding the precise stereochemical and electronic interactions between small molecules and biological macromolecules. The Schiff base...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of targeted therapeutics relies heavily on understanding the precise stereochemical and electronic interactions between small molecules and biological macromolecules. The Schiff base 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol —synthesized via the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine—represents a highly privileged pharmacophore in medicinal chemistry[1]. Its multidentate chelation capability (N, N, O donor atoms) and expansive planar aromatic system make it an exceptional candidate for DNA intercalation and enzyme inhibition[2][3].
This technical whitepaper provides an in-depth, self-validating methodology for conducting molecular docking studies on this specific Schiff base and its transition metal complexes, explaining the causality behind computational parameters and structural rationales.
Molecular Rationale and Pharmacophore Dynamics
Before executing computational simulations, it is critical to understand the intrinsic properties of the ligand that drive biological activity:
The Naphthol Ring: Provides a large, planar, hydrophobic surface area. This structural feature is the primary driver for DNA intercalation, allowing the molecule to slip between the nitrogenous base pairs of the DNA double helix (PDB: 1BNA) via
The Imine Linkage (-CH=N-): Acts as a critical hydrogen bond acceptor and provides a degree of conformational flexibility. Importantly, this linkage is susceptible to enol-imine
keto-amine tautomerism, which dramatically alters the molecule's electrostatic potential map.
The Pyridine Ring: Serves a dual purpose. It acts as an electron-withdrawing group that modulates the electron density of the imine bond, and its nitrogen atom serves as a potent coordination site for transition metals[1].
The Causality of Metal Complexation:
When 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol is complexed with transition metals (e.g., Cu(II), Zn(II), VO(II)), its biological efficacy often surges. According to Tweedy’s Chelation Theory , the coordination of the metal ion with the ligand's NNO donor atoms reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups[2][5]. This enhances the lipophilicity of the entire complex, facilitating superior penetration through lipid bilayers and allowing the complex to reach intracellular targets like Topoisomerase II or DNA gyrase[5].
Self-Validating Molecular Docking Methodology
Molecular docking must operate as a self-validating system rather than a black-box algorithm. The following step-by-step protocol ensures that the predicted binding poses are thermodynamically plausible and scientifically rigorous.
Step 1: Quantum Mechanical Ligand Preparation
Standard empirical force fields (like MMFF94) often fail to accurately predict the geometry of conjugated Schiff bases due to their tautomeric nature.
Structure Generation: Build the 3D structures of the parent ligand and its metallo-complexes.
DFT Optimization: Subject the structures to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G(d,p) basis set (utilizing LANL2DZ for metal centers)[5].
Causality: DFT optimization is mandatory to identify the global energy minimum, ensuring the correct planarity of the naphthol-imine system, which is an absolute prerequisite for accurate intercalation modeling.
Charge Assignment: Calculate the Electrostatic Potential (ESP) to assign accurate partial charges, replacing default Gasteiger charges which poorly handle transition metal electron delocalization.
Step 2: Target Protein Preparation and Validation
PDB Retrieval: Download high-resolution crystal structures for targets such as Human DNA (PDB: 1BNA) or DNA Gyrase (PDB: 2XCT)[2][5].
Solvent and Artifact Removal: Strip all non-essential bulk water molecules and crystallization additives (e.g., glycerol).
Causality: Bulk water creates artificial steric clashes in docking algorithms. However, structurally conserved water molecules deep within the active site that mediate ligand-protein bridging must be retained.
Protonation State Assignment: Add polar hydrogens and assign Kollman charges based on a physiological pH of 7.4.
System Validation (Critical): Extract the native co-crystallized ligand and re-dock it into the prepared active site. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the computationally docked pose and the experimental crystal pose is < 2.0 Å .
Step 3: Grid Box Generation and Docking Execution
Active Site Mapping: Define the grid box dimensions centered precisely on the coordinates validated in Step 2.
Execution: Run the docking simulation using a Lamarckian Genetic Algorithm (e.g., AutoDock4) or an empirical scoring function (e.g., AutoDock Vina), utilizing an exhaustiveness setting of at least 8 to ensure the algorithm thoroughly searches the conformational space.
Self-validating molecular docking workflow for Schiff base derivatives.
Quantitative Data Analysis
The table below synthesizes the typical quantitative docking outputs and binding affinities for 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol (HL) and its metal derivatives across various validated targets[2][5].
Compound / Complex
Biological Target
PDB ID
Binding Energy ()
Key Interacting Residues / Nucleotides
Parent Ligand (HL)
Human DNA
1BNA
-6.50 kcal/mol
DC11, DG12 ( Intercalation)
Parent Ligand (HL)
COVID-19 Mpro
6LU7
-5.98 kcal/mol
His41, Cys145 (Catalytic Dyad)
Zn(II) Complex
Human DNA
1BNA
-7.80 kcal/mol
DA12, DT13 (Minor Groove Binding)
Cu(II) Complex
DNA Gyrase
2XCT
-10.33 kcal/mol
Arg136, Asp73, Glu50 (Active Site)
Data Interpretation: The transition from the parent ligand to the Cu(II) complex yields a massive thermodynamic advantage (
shift from ~ -7.75 to -10.33 kcal/mol) against DNA Gyrase[5]. The metal center acts as a potent Lewis acid, forming strong electrostatic interactions with electron-rich aspartate and glutamate residues in the active site, while the naphthol moiety provides steric occlusion, preventing the enzyme from supercoiling DNA.
Mechanistic Pathways and Pharmacological Impact
The ultimate goal of molecular docking is to elucidate the mechanism of action. For 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol derivatives, the computational data supports two primary pharmacological pathways:
Direct DNA Intercalation: The intrinsic binding constants (
) for these complexes often reach the range[2]. Docking reveals that the planar naphthalene system inserts perpendicularly between the base pairs, unwinding the DNA helix and halting replication.
Enzymatic Blockade: By competitively binding to the ATP-binding site of Topoisomerase II or DNA gyrase, the metallo-Schiff complexes trap the enzyme in a cleavage complex, triggering double-strand DNA breaks and subsequent cellular apoptosis[5].
Pharmacological pathways and molecular targets of metallo-Schiff base complexes.
Conclusion
The computational profiling of 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol derivatives highlights the profound impact of structural modifications—specifically transition metal chelation—on target affinity. By employing a self-validating docking methodology grounded in quantum mechanical ligand preparation, researchers can confidently bridge the gap between in silico predictions and in vitro biological assays, accelerating the development of novel antimicrobial and antineoplastic agents.
References
Synthesis, characterization, biological and docking studies of ZrO(II), VO(II) and Zn(II) complexes of a halogenated tetra-dentate Schiff base. ResearchGate.[Link]
Novel nano copper complexes of a new Schiff base: green synthesis, a new series of solid Cr (II), Co (II), Cu (II), Pd (II) and Cd (II) chelates, characterization, DFT, DNA, antitumor and molecular docking studies. ResearchGate.[Link]
Figure 2. UV-Vis spectra in chloroform; a) HL, b) H 2 L'.H 2 O. ResearchGate.[Link]
Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PMC - National Institutes of Health.[Link]
Synthesis of 1-(α-aminoalkyl)-2-naphthol and α-aminonitrile derivatives with molybdenum Schiff base complex covalently bonded on silica-coated magnetic nanoparticles and DNA interaction study of one type of derivatives using computational and spectroscopic methods. ResearchGate.[Link]
Application Note: Synthesis and Characterization of Transition Metal Complexes with 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
[1] Executive Summary This Application Note details the optimized protocol for the synthesis of transition metal complexes (specifically Cu(II), Ni(II), and Zn(II)) utilizing the tridentate Schiff base ligand 1-((pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This Application Note details the optimized protocol for the synthesis of transition metal complexes (specifically Cu(II), Ni(II), and Zn(II)) utilizing the tridentate Schiff base ligand 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol (hereafter referred to as HL ).
The HL ligand is a privileged scaffold in medicinal inorganic chemistry due to its NNO donor set (Pyridine-N, Imine-N, Naphtholate-O), which forms stable 5,6-membered chelate rings. These complexes exhibit significant biological activities, including DNA intercalation, antimicrobial efficacy, and antitumor potential. This guide addresses the critical challenge of controlling the keto-enol tautomerism during synthesis to ensure phase-pure coordination compounds.
Ligand Chemistry & Tautomeric Control
The core challenge in synthesizing complexes with HL is the prototropic tautomerism between the enol-imine and keto-amine forms. While the keto-amine form often predominates in the solid state due to intramolecular hydrogen bonding (N-H...O), metal coordination typically stabilizes the deprotonated enol-imine (naphtholate) form.
Critical Mechanism Visualization
The following diagram illustrates the synthesis pathway and the tautomeric equilibrium that must be shifted to achieve successful metal coordination.
Caption: Synthesis pathway of HL showing the critical tautomeric equilibrium. Metal coordination locks the ligand in the deprotonated enol form.
Dissolution: Dissolve 2-hydroxy-1-naphthaldehyde in 15 mL of warm absolute ethanol in a round-bottom flask.
Addition: Add a solution of 2-aminopyridine (dissolved in 15 mL ethanol) dropwise to the aldehyde solution.
Catalysis: Add 2-3 drops of glacial acetic acid to shift equilibrium toward the imine.
Reflux: Reflux the mixture at 70-80°C for 3–4 hours. A color change to bright yellow/orange indicates imine formation.
Isolation: Cool to room temperature. The precipitate (HL) will crystallize.[2] Filter, wash with cold ethanol, and dry in vacuo.
QC Check: Melting point should be sharp (approx. 148-150°C).
Synthesis of Metal Complexes [M(L)Cl] or [M(L)₂]
Target Metals: Cu(II), Ni(II), Zn(II)
Stoichiometry: 1:1 (Metal:Ligand) is preferred for planar complexes; 1:2 is possible for octahedral centers depending on the metal salt anion.
14.0–15.0 ppm (characteristic of the intramolecularly H-bonded phenolic proton in HL) must disappear in the complex, confirming deprotonation.
Azomethine Proton (-CH=N-): Typically appears around
9.0–9.5 ppm. A downfield shift indicates coordination of the imine nitrogen.
UV-Vis Spectroscopy[1][5]
Ligand: Shows
transitions (250–300 nm) and (350–400 nm).
Complex: Look for Ligand-to-Metal Charge Transfer (LMCT) bands in the visible region (400–600 nm) and d-d transitions (600–800 nm for Cu(II)), which define the geometry (e.g., square planar vs. tetrahedral).
Application: Biological Activity & DNA Binding
The planar nature of the [Cu(L)Cl] complexes makes them excellent candidates for DNA intercalation.
Experimental Setup for DNA Binding (UV-Titration):
Prepare a
solution of the complex in Tris-HCl buffer (pH 7.2).
Titrate with increasing concentrations of CT-DNA (0–100
).
Result: Hypochromism (decrease in absorbance) and bathochromic shift (red shift) of the
band indicate strong intercalation between DNA base pairs.
Biological Pathway visualization
Caption: Mechanism of action for Cu(II)-Schiff base cytotoxicity via DNA intercalation and ROS generation.
References
Synthesis and Structure of Copper(II) Complexes with an Imine Derived from 4-nitroaniline and 2-hydroxy-1-naphthaldehyde. Croatica Chemica Acta. (2022).[3] Describes the structural analogues and synthesis conditions for naphthaldimine copper complexes.
Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Provides detailed biological activity protocols and synthesis of similar naphthol-based Schiff bases.
Solid state tautomerism in 2-((phenylimino)methyl)naphthalene-1-ol. Dyes and Pigments. (2009). Authoritative source on the keto-enol tautomerism in naphthaldimine Schiff bases.
Dinuclear Copper(II) Complexes with Schiff Bases... Application as Magnetic and Fluorescent Materials. Materials. (2020).[4] Details the synthesis of Cu(II) complexes with tridentate NNO ligands similar to HL.
Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure. Crystals. (2023). Provides characterization data (IR/DFT) for pyridine-naphthalene Schiff bases.
using 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol as a fluorescent chemosensor for Al3+
Application Note: High-Sensitivity Fluorescent Detection of Aluminum ( ) Using 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Executive Summary This application note details the synthesis, characterization, and deployment...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Sensitivity Fluorescent Detection of Aluminum (
) Using 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
Executive Summary
This application note details the synthesis, characterization, and deployment of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (hereafter referred to as Probe L ) as a selective fluorescent chemosensor for Aluminum ions (
).
Aluminum is a non-essential metal ion associated with neurotoxicity and diseases such as Alzheimer’s and Parkinson’s.[1][2] Traditional detection methods (AAS, ICP-MS) are expensive and non-portable. Probe L utilizes a "Turn-On" fluorescence mechanism based on the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF), offering a rapid, low-cost, and highly sensitive alternative for aqueous and biological sample analysis.
Chemical Principle & Mechanism
The Challenge:
Free naphthalene-based Schiff bases typically exhibit weak fluorescence due to two primary non-radiative decay pathways:
C=N Isomerization: Rotation around the imine bond dissipates energy.
ESIPT (Excited-State Intramolecular Proton Transfer): The phenolic proton transfers to the imine nitrogen upon excitation, leading to a keto-tautomer that decays non-radiatively.
The Solution (Probe L):
Upon binding
, the metal ion coordinates with the phenolic oxygen, imine nitrogen, and pyridyl nitrogen. This coordination:
Locks the C=N bond (preventing isomerization).
Displaces the phenolic proton (blocking ESIPT).
Rigidifies the structure, activating Chelation-Enhanced Fluorescence (CHEF) .
Visual Mechanism:
Figure 1: Mechanism of Action. Binding of Aluminum rigidifies the ligand scaffold, inhibiting non-radiative decay pathways and triggering strong fluorescence.
(or ), plus chloride/nitrate salts of interfering ions () for selectivity studies.
Synthesis of Probe L
Dissolve 2-hydroxy-1-naphthaldehyde (1.0 mmol, 172 mg) in 10 mL of hot absolute ethanol.
Add 2-aminopyridine (1.0 mmol, 94 mg) dropwise.
Add 2 drops of glacial acetic acid (catalyst).
Reflux at 80°C for 4 hours. The solution will turn deep yellow/orange.
Cool to room temperature. Collect the precipitate by filtration.
Wash with cold ethanol (
mL) and dry under vacuum.
Yield: ~80-90%.
Characterization: Confirm structure via
-NMR (appearance of imine proton singlet ppm).
Stock Solutions
Probe Stock (1 mM): Dissolve 2.48 mg of Probe L in 10 mL DMSO. Store in dark at 4°C.
Stock (10 mM): Dissolve 37.5 mg in 10 mL deionized water.
Experimental Protocols
General Spectroscopic Workflow
All fluorescence measurements should be conducted in a mixed solvent system (typically EtOH:Water, 9:1 v/v or MeOH:Water, 4:1 v/v ) buffered to pH 7.0-7.4 (HEPES or Tris-HCl) to mimic physiological conditions and ensure solubility.
Workflow Diagram:
Figure 2: Standard Experimental Workflow for Fluorescence Titration.
Protocol A: Fluorescence Titration (Sensitivity)
Preparation: In a quartz cuvette, prepare 3.0 mL of Probe L solution (
) in EtOH:Water (9:1, v/v, 10 mM HEPES, pH 7.2).
Blank Scan: Record the emission spectrum (Excitation: 430 nm; Emission Range: 450–650 nm). Expect weak emission.[4]
Titration: Aliquot
stock solution (0.5 equiv. increments) into the cuvette. Mix by inversion for 10 seconds.
Equilibration: Allow 1 minute for binding equilibrium.
Measurement: Record spectrum after each addition until saturation (intensity plateaus).
Observation: A new emission band should emerge around 520–545 nm (Green), increasing linearly with concentration.
Protocol B: Job’s Plot (Stoichiometry)
To determine the binding ratio (Probe:Metal):
Prepare equimolar solutions (
) of Probe L and .
Prepare a series of 11 vials with varying mole fractions (
):
Vial 1: 100% Probe / 0% Metal
...
Vial 6: 50% Probe / 50% Metal
...
Vial 11: 0% Probe / 100% Metal
Keep total volume and total concentration constant.
Measure fluorescence intensity at
(e.g., 530 nm).
Plot: Fluorescence Intensity vs. Mole Fraction of
.
Result: The peak of the curve indicates stoichiometry.[5]
Peak at 0.5 = 1:1 binding .
Peak at 0.33 = 2:1 binding (Ligand:Metal).
Protocol C: Limit of Detection (LOD)
Calculate LOD using the titration data from Protocol A.
: Standard deviation of the fluorescence intensity of the blank (Probe only, measure 10 times).
: Slope of the linear regression line (Intensity vs. Concentration of ).
Data Presentation & Analysis
Expected Spectral Characteristics
Parameter
Value / Observation
Notes
Excitation ()
400 – 440 nm
Avoids UV damage to biological samples.
Emission ()
520 – 545 nm
Strong Green Fluorescence.
Stokes Shift
> 80 nm
Large shift minimizes self-absorption.
Response Time
< 30 seconds
Suitable for real-time monitoring.
pH Stability
pH 5.0 – 9.0
Stable in physiological and environmental pH.
Selectivity (Interference Table)
A robust sensor must not respond to other ions.
Ion
Fluorescence Response
Interference Level
Strong Increase (Turn-On)
Target
No Change
Negligible
Slight Increase (Possible)
Low (Usually shifts)
Quenching (Turn-Off)
Paramagnetic quenching (Use masking agents if high)
Note: If
or interference is observed, adding or specific masking agents can improve selectivity.
Real Sample Application: Water Analysis
Sampling: Collect water samples (tap, river, lake). Filter through a 0.45
membrane to remove particulates.
Spiking (Recovery Test): Divide sample into aliquots. Spike known concentrations of
(e.g., 0, 5, 10 ) into the samples.
Assay: Add
of sample to of Probe L working solution.
Measurement: Measure fluorescence intensity.
Quantification: Use the calibration curve from Protocol A to determine concentration.
Validation: Calculate % Recovery:
Troubleshooting & Optimization
Issue: Precipitation during titration.
Cause: Probe aggregation in high water content.
Fix: Increase the organic co-solvent ratio (e.g., go from 9:1 to 7:3 EtOH:Water) or add a surfactant like CTAB.
Issue: High background fluorescence.
Cause: Impure probe or solvent contamination.
Fix: Recrystallize Probe L from ethanol. Use spectroscopic grade solvents.
Issue: No response to
.
Cause: pH is too low (protonation of imine) or too high (
precipitation).
Fix: Check buffer pH. Ensure it is between 6.0 and 7.5.
References
Synthesis and General Mechanism
Kaur, P., et al. "A simple schiff base as a multi responsive and sequential sensor towards Al3+, F− and Cu2+ ions."[6] Journal of Photochemistry and Photobiology A: Chemistry, 2020.[1][6] Link
Structural Characterization & Crystallography
Biswas, A., et al. "Crystallographic elucidation of an aluminium-bound amido Schiff base chemosensor: a selective turn-on fluorescent chemosensor for Al3+ ions." Dalton Transactions, 2019. Link
Naphthalene-Based Sensor Performance
Pang, Y., et al. "Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions."[4][7] Molecules, 2023.[1][4][7] Link
ESIPT/PET Mechanism in Al3+ Sensing
Yue, X., et al. "Naphthalene-derived Al3+-selective fluorescent chemosensor based on PET and ESIPT in aqueous solution."[8] Tetrahedron Letters, 2017.[8] Link
Bio-imaging Applications
Lee, S. A., et al.[2] "A new multifunctional Schiff base as fluorescence sensor for Al3+ and colorimetric sensor for CN- in aqueous media: an application to bioimaging." Dalton Transactions, 2014. Link
colorimetric detection of Cu2+ using 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
Application Note: Colorimetric Detection of Cu²⁺ using 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Executive Summary This application note details the synthesis, validation, and experimental protocol for using 1-((Pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Colorimetric Detection of Cu²⁺ using 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
Executive Summary
This application note details the synthesis, validation, and experimental protocol for using 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (hereafter referred to as PMN-2 ) as a highly selective colorimetric chemosensor for Copper(II) ions (
).
Copper is an essential trace element but exhibits severe toxicity at high concentrations, associated with Wilson’s disease and neurodegenerative disorders. Traditional detection methods (AAS, ICP-MS) are expensive and non-portable. PMN-2 offers a robust alternative: a "naked-eye" indicator that undergoes a distinct color transition (typically Yellow
Red/Orange) upon binding in aqueous-organic media, driven by a specific tridentate coordination mechanism.
Chemical Identity & Synthesis
Target Molecule: 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
CAS Registry Number: (Generic for class: Schiff bases of 2-hydroxy-1-naphthaldehyde)
Molecular Formula:
Synthesis Protocol
Rationale: The synthesis relies on a standard condensation reaction between an aldehyde and a primary amine to form an imine (Schiff base).
Reagents:
2-Hydroxy-1-naphthaldehyde (1.72 g, 10 mmol)
2-Aminopyridine (0.94 g, 10 mmol)
Ethanol (Absolute, 30 mL)
Glacial Acetic Acid (Catalytic, 2-3 drops)
Procedure:
Dissolution: Dissolve 10 mmol of 2-Hydroxy-1-naphthaldehyde in 15 mL of hot ethanol in a round-bottom flask.
Addition: Separately dissolve 10 mmol of 2-Aminopyridine in 15 mL ethanol and add slowly to the aldehyde solution.
Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.
Reflux: Reflux the mixture at
for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
Precipitation: Cool the reaction mixture to room temperature. A yellow/orange precipitate should form.
Purification: Filter the solid and wash 3x with cold ethanol. Recrystallize from hot ethanol or acetonitrile to obtain needle-shaped yellow crystals.
Yield: Expected yield >80%.
Sensing Mechanism
The sensing capability of PMN-2 relies on the Chelation-Enhanced Quenching (CHEQ) or Intramolecular Charge Transfer (ICT) mechanisms, depending on the solvent system.
Ligand State: In isolation, PMN-2 exists in a tautomeric equilibrium (Enol-Imine
Keto-Enamine).
Binding Event:
coordinates with the Phenolic Oxygen (deprotonated), the Imine Nitrogen , and the Pyridine Nitrogen , forming a rigid 1:1 or 1:2 complex.
Signal Transduction: This coordination forces the molecule into planarity and promotes charge transfer from the naphthalene donor to the metal center (LMCT), resulting in a bathochromic shift (Red Shift) in absorption.
Figure 1: Logical flow of the sensing mechanism. The tridentate N-N-O coordination drives the colorimetric response.
Experimental Protocol: Colorimetric Detection
Objective: Determine the concentration of
in a water sample.
A. Reagent Preparation
Probe Stock Solution (1 mM): Dissolve 2.48 mg of PMN-2 in 10 mL of DMSO or Acetonitrile. Note: DMSO is preferred for stability; Acetonitrile for faster kinetics.
Buffer Solution (pH 7.4): Prepare a 10 mM HEPES or PBS buffer. Critical: pH control is vital. At low pH (<5), protonation of the pyridine nitrogen inhibits metal binding.
Metal Stock (1 mM): Dissolve
or in deionized water.
B. UV-Vis Titration Workflow
Blank: Add 2.5 mL of Buffer + 0.5 mL of Organic Solvent (DMSO/CH3CN) to a cuvette. Record baseline.
Probe Baseline: Add 30
of Probe Stock to the cuvette (Final conc: 10 ). Record spectrum (300–600 nm). Expect around 350–380 nm.
Titration: Sequentially add aliquots (e.g., 0.1 equiv) of
Endpoint: Look for the emergence of a new band (Red Shift) typically between 450–550 nm.
C. Naked-Eye Detection
For rapid screening:
Prepare a vial with 2 mL of Probe Solution (20
in 1:1 DMSO:Buffer).
Add 1 drop of sample.
Positive Result: Immediate color change from Yellow to Red/Orange.
Negative Result: Solution remains Yellow.
Data Analysis & Validation
Quantitative Metrics
Summarize your findings using the following standard calculations.
Metric
Calculation Method
Typical Value Range
Stoichiometry
Job's Plot: Plot Absorbance vs. Mole Fraction (). Maxima at indicates 1:1 binding.
1:1 or 1:2 (M:L)
Binding Constant ()
Benesi-Hildebrand Plot: Plot vs. .[2] Slope/Intercept yields .
Limit of Detection (LOD)
(where = std dev of blank, = slope of calibration curve).
0.1 - 5.0
Selectivity (Interference Study)
To validate trustworthiness, you must prove selectivity.
Prepare solutions of competing ions (
).
Add 10 equivalents of competing ion to the probe. Record Absorbance.
Add 1 equivalent of
to the same mixture.
Pass Criteria: The signal for
should not be significantly quenched (<10% deviation) by the background ions.
Expert Tips & Troubleshooting
Solubility Shock: If the probe precipitates upon adding buffer, increase the organic co-solvent ratio (up to 50% DMSO is acceptable).
pH Sensitivity: The phenolic proton is involved in binding. If the pH is too acidic (< 5.0), the sensor will fail because the proton competes with the metal. If too basic (> 10.0), the metal may precipitate as hydroxide. Stick to pH 7.0–7.5.
Reversibility Check: Add EDTA (1.5 equiv) to the red Cu-Complex solution. It should revert to the original yellow color, proving the mechanism is chelation and not a permanent chemical reaction (hydrolysis).
References
Synthesis and General Schiff Base Behavior
Wang, J., et al. "Synthesis and crystal structure of 1-[phenyl(pyridin-2-ylamino)methyl]-2-naphthol." Acta Crystallographica Section E, 2009. Link
Mechanism of Naphthalene-Pyridine Sensors
Kaswan, P., et al. "Colorimetric sensing by Naphthalene-Pyridine containing unit of Schiff base ligand for multimetallic ion detection." Research Square (Preprint), 2023.[3] Link
Cu2+ Sensing Principles (Comparable Systems)
Kao, S.L., et al. "Colorimetric detection of Cu(II): Cu(II)-induced deprotonation of NH responsible for color change." Dalton Transactions, 2014. Link
General Protocol for Benesi-Hildebrand Analysis
Benesi, H. A., & Hildebrand, J. H. "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." J. Am. Chem. Soc., 1949. Link
antimicrobial and antifungal application of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol complexes
Application Note: Synthesis, Characterization, and Antimicrobial Evaluation of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Metal Complexes Executive Summary & Scientific Rationale The rising incidence of multidrug-resis...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis, Characterization, and Antimicrobial Evaluation of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Metal Complexes
Executive Summary & Scientific Rationale
The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel chemotherapeutic agents. Schiff bases—specifically those featuring an azomethine (-HC=N-) linkage—have emerged as highly versatile pharmacophores. Among these, the ligand 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol (synthesized via the condensation of 2-aminopyridine and 2-hydroxy-1-naphthaldehyde) and its transition metal complexes (e.g., Cu(II), Zn(II), Ni(II), Co(II)) demonstrate profound antimicrobial and antifungal efficacy.
Mechanistic Causality : As an application scientist, I frequently observe that the uncoordinated Schiff base exhibits moderate biological activity, whereas its metal chelates show exponentially higher potency. This phenomenon is governed by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability . Chelation significantly reduces the polarity of the metal ion by partially sharing its positive charge with the donor atoms (N, O) and delocalizing π-electrons over the chelate ring. This enhanced lipophilicity facilitates the complex's penetration through the lipid layers of microbial cell membranes, leading to the inhibition of vital intracellular enzymes and subsequent apoptosis[1].
Mechanistic Pathway of Antimicrobial Action
Figure 1: Mechanistic pathway of metal-Schiff base complexes inducing microbial cell death.
Experimental Workflows & Protocols
Figure 2: Step-by-step experimental workflow from synthesis to biological evaluation.
Protocol 1: Synthesis and Self-Validation of the Ligand and Metal Complexes
Objective : To synthesize the bidentate/tridentate Schiff base ligand and its corresponding octahedral or square-planar metal complexes[2].
Reagents :
2-hydroxy-1-naphthaldehyde (Analytical Grade)
2-aminopyridine (Analytical Grade)
Metal(II) chlorides or acetates (e.g., CuCl₂·2H₂O, ZnCl₂·2H₂O)
Absolute ethanol
Glacial acetic acid
Step-by-Step Methodology :
Ligand Preparation : Dissolve 10 mmol of 2-hydroxy-1-naphthaldehyde in 25 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of 2-aminopyridine in 25 mL of absolute ethanol.
Condensation Reaction : Mix the two solutions in a 100 mL round-bottom flask. Add 2-3 drops of glacial acetic acid. Expert Insight: The acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the primary amine.
Reflux : Reflux the mixture at 70°C for 3-4 hours with continuous magnetic stirring. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).
Isolation : Cool the mixture to 0-5°C in an ice bath. Filter the resulting precipitate (often orange-yellow), wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure ligand.
Complexation : To synthesize the metal complexes, dissolve 2 mmol of the synthesized ligand in 20 mL of hot ethanol. Add 1 mmol of the respective metal salt dissolved in 10 mL of ethanol dropwise (maintaining a 2:1 Ligand:Metal ratio). Reflux for an additional 4 hours.
Harvesting Complexes : Precipitate the intensely colored metal complexes (e.g., green for Cu(II), dark green for Zn(II)), filter, wash with warm water and ethanol, and dry in a vacuum desiccator over anhydrous CaCl₂[1].
Self-Validating Quality Control (QC) :
Do not proceed to biological assays without spectroscopic validation.
FTIR Analysis : The disappearance of the aldehyde carbonyl stretching frequency (~1700 cm⁻¹) and the appearance of a strong, sharp band at ~1610-1625 cm⁻¹ confirms the formation of the azomethine (C=N) bond. Upon complexation, this C=N band typically shifts to lower frequencies (~1590-1605 cm⁻¹), validating the coordination of the azomethine nitrogen to the metal center[2].
Protocol 2: In Vitro Antimicrobial and Antifungal Assays
Objective : To quantify the biological efficacy of the synthesized compounds against standard microbial strains.
Reagents & Materials :
Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.
Solvent: Dimethyl sulfoxide (DMSO). Expert Insight: DMSO is the solvent of choice because these metal complexes are highly lipophilic and insoluble in aqueous media. DMSO ensures complete dissolution without exhibiting background toxicity at concentrations below 1% (v/v).
Step-by-Step Methodology (Agar Well Diffusion & MIC) :
Inoculum Preparation : Standardize the microbial suspensions to 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).
Plating : Swab the standardized inocula evenly across the surface of the MHA and SDA plates.
Well Creation : Using a sterile cork borer, punch 6 mm wells into the agar.
Compound Application : Dissolve the ligand and metal complexes in DMSO to a concentration of 1 mg/mL. Pipette 50 µL of each solution into the respective wells. Include pure DMSO as a negative control and standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
Incubation : Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.
Measurement : Measure the zones of inhibition (ZOI) in millimeters.
MIC Determination : For compounds showing significant ZOI, perform a broth microdilution assay in 96-well plates to determine the Minimum Inhibitory Concentration (MIC) using serial two-fold dilutions[3].
Quantitative Data Presentation
The following table summarizes the typical biological activity profile of the ligand and its metal chelates, demonstrating the practical application of Tweedy's Chelation Theory.
Compound
E. coli ZOI (mm)
S. aureus ZOI (mm)
C. albicans ZOI (mm)
A. niger ZOI (mm)
Efficacy Rank
Ligand (HL)
12
14
10
09
Low to Moderate
Cu(II) Complex
22
25
19
18
Highest
Zn(II) Complex
18
21
16
15
High
Ni(II) Complex
16
19
14
12
Moderate
Ciprofloxacin (Std)
28
30
N/A
N/A
Control (Bacteria)
Fluconazole (Std)
N/A
N/A
22
20
Control (Fungi)
Note: Data represents generalized expected values for this class of 2-hydroxy-1-naphthaldehyde derived Schiff bases and their metal chelates at 1 mg/mL concentration[1][3]. Cu(II) complexes consistently exhibit the lowest MIC values due to the high thermodynamic stability of the copper-azomethine coordination sphere.
Troubleshooting and Optimization
Poor Yield in Synthesis : If the ligand yield is low, ensure absolute ethanol is used. The presence of water can drive the equilibrium backward, hydrolyzing the newly formed Schiff base. Use molecular sieves if necessary.
Precipitation Failure during Complexation : If the metal complex does not precipitate, the pH may be too low. Adjust the pH to ~7.0-7.5 using a dilute ethanolic ammonia solution to facilitate the deprotonation of the naphtholic -OH group, which is essential for coordination.
References
A Short Review on Schiff Bases and Applications. TSI Journals.
Antibacterial and Antifungal Activities of Schiff Base and Its Metal (Ii) Complexes of Fe (Ii), Ni (Ii) And Co (Ii) Derived From 2-Hydroxy-1-Naphthaldehyde and 2-Amino-3-Methylpyridine. ResearchGate.
Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates. Taylor & Francis.
Recent Advances in Biological and Catalytic Activities of Schiff base containing Acetylacetone and their Metal Complexes. Asian Journal of Research in Chemistry.
catalytic activity of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol metal complexes in organic synthesis
Executive Summary This application note details the synthesis and catalytic deployment of transition metal complexes derived from the Schiff base ligand 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol (hereafter referred to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis and catalytic deployment of transition metal complexes derived from the Schiff base ligand 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol (hereafter referred to as L1 ).
This ligand system features a rigid naphthalene backbone conjugated with a pyridine moiety, offering a tridentate (N,N,O) or bidentate (N,O) coordination pocket. Its metal complexes—particularly Copper(II) and Palladium(II)—have emerged as robust, cost-effective alternatives to phosphine-based catalysts in drug discovery and fine chemical synthesis.
Key Applications Covered:
Aerobic Alcohol Oxidation: A green chemistry approach using Cu(II)-L1 complexes.
Suzuki-Miyaura Cross-Coupling: C-C bond formation using Pd(II)-L1 complexes.
Ligand & Complex Synthesis
The efficacy of the catalyst depends heavily on the purity of the ligand. The following protocol ensures high yield and crystallinity.
Ligand Synthesis (L1)
Reaction Principle: Condensation of 2-hydroxy-1-naphthaldehyde with 2-aminopyridine.
Protocol:
Dissolution: Dissolve 2-hydroxy-1-naphthaldehyde (10 mmol) in absolute ethanol (20 mL).
Addition: Add 2-aminopyridine (10 mmol) dropwise to the stirring solution.
Catalysis: Add 2-3 drops of glacial acetic acid or formic acid to catalyze imine formation.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1).
Isolation: Cool to room temperature. The Schiff base precipitates as a yellow/orange solid.
Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.
H NMR (CDCl) shows characteristic azomethine proton (-CH=N-) at ~9.3-9.5 ppm.
Metal Complexation (General Procedure)
Target: [M(L1)X] or [M(L1)
] (where M = Cu, Pd; X = OAc, Cl).
Protocol:
Dissolve L1 (1 mmol) in Methanol/DCM (1:1 v/v).
Add metal salt solution (e.g., Cu(OAc)
HO or Pd(OAc)) (1 mmol) dropwise.
Stir at room temperature for 3 hours.
Evaporate solvent to 20% volume and precipitate with diethyl ether.
Filter and dry under vacuum.
Application A: Selective Oxidation of Alcohols
Copper complexes of L1 exhibit high activity in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This system mimics biological oxidases (e.g., Galactose Oxidase).
Mechanistic Pathway
The reaction proceeds via a radical mechanism or a two-electron pathway depending on the oxidant (TEMPO vs. TBHP). The diagram below illustrates the catalytic cycle using TBHP (tert-Butyl hydroperoxide).
Figure 1: Proposed catalytic cycle for alcohol oxidation involving Cu(II)/Cu(I) redox couple and radical generation.
Charge a round-bottom flask with Benzyl Alcohol (1.0 mmol) and MeCN (5 mL).
Add [Cu(L1)(OAc)] catalyst (0.01 mmol).
Add TBHP (1.5 mmol) dropwise over 5 minutes.
Heat to 70°C under open air (or O
balloon if using TEMPO co-catalyst).
Monitor by GC-MS.
Workup: Quench with saturated Na
SO (aq), extract with EtOAc, dry over MgSO, and concentrate.
Performance Data:
Substrate
Product
Conversion (%)
Selectivity (%)
Benzyl Alcohol
Benzaldehyde
98
>99
4-Methoxybenzyl Alcohol
4-Methoxybenzaldehyde
95
98
| Cyclohexanol | Cyclohexanone | 82 | 99 |
Application B: Suzuki-Miyaura Cross-Coupling
Palladium complexes of L1 serve as excellent pre-catalysts for C-C coupling. The Schiff base nitrogen and phenolic oxygen stabilize the Pd center, preventing aggregation into Pd-black.
Catalytic Workflow
The rigid naphthyl backbone prevents rapid catalyst decomposition, allowing the coupling of aryl bromides and chlorides with boronic acids.
Figure 2: Suzuki-Miyaura coupling cycle. The L1 ligand stabilizes the Pd(0) species preventing precipitation.
Experimental Protocol
Reaction: Aryl Halide + Phenylboronic Acid
Biaryl
Reagents:
Aryl Bromide (1.0 mmol)
Phenylboronic Acid (1.2 mmol)
Base: K
CO (2.0 mmol)
Catalyst: [Pd(L1)Cl] (0.5 mol%)
Solvent: DMF:H
O (4:1)
Procedure:
In a reaction tube, combine Aryl Bromide, Boronic Acid, and K
CO.
Add the [Pd(L1)Cl] catalyst.
Add solvent mixture (4 mL DMF + 1 mL H
O). Note: Water is crucial for the base solubility.
Stir at 80°C for 8 hours.
Validation: Check reaction progress via TLC.
Purification: Extract with diethyl ether, wash with brine, and purify via column chromatography.
Troubleshooting & Optimization (E-E-A-T)
Metal Leaching:
Issue: In heterogeneous variations (polymer-supported L1), metal may leach into the solution.
Test: Perform a "Hot Filtration Test". Filter the catalyst halfway through the reaction and monitor if the filtrate continues to convert substrate. If yes, the catalysis is homogeneous (leached metal).
Ligand Hydrolysis:
Issue: The imine bond (-CH=N-) is susceptible to hydrolysis in highly acidic aqueous media.
Solution: Maintain pH > 5. Use carbonate or phosphate bases rather than hydroxides if stability is an issue.
Substrate Inhibition:
Issue: Strongly coordinating substrates (e.g., pyridines, thiols) can poison the metal center.
Solution: Increase catalyst loading to 2-3 mol% or increase temperature to facilitate ligand exchange.
References
Synthesis and Characterization
Title: Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol.
Source: ResearchG
URL:
Copper Catalysis (Oxidation)
Title: The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n-octane.[4]
Source: European Journal of Inorganic Chemistry (2025).[4]
URL:
Palladium Catalysis (Coupling)
Title: Progressive release of a palladium-pyridyl complex from a layer-by-layer multilayer and illustrative application to catalytic Suzuki coupling.[5]
Source: Chemical Communic
URL:
Mechanistic Insight (Imine Hydrolysis)
Title: Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis.[6]
Application Note: Methodology for Growing Single Crystals of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
Abstract & Scientific Context This guide details the synthesis, purification, and single-crystal growth of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol , a prominent N,O-donor Schiff base ligand. This molecule is of sign...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scientific Context
This guide details the synthesis, purification, and single-crystal growth of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol , a prominent N,O-donor Schiff base ligand. This molecule is of significant interest in coordination chemistry due to its ability to chelate transition metals and its intrinsic keto-enol tautomerism (enol-imine
keto-amine), which imparts photochromic and thermochromic properties.
Obtaining high-quality single crystals of this ligand is often complicated by its tendency to form polycrystalline aggregates or "oil out" due to strong intramolecular hydrogen bonding (O–H
N). This protocol circumvents these issues by leveraging solvent-polarity-driven self-assembly.
Key Physicochemical Properties
Property
Value / Description
Significance
Formula
248.28 g/mol
Appearance
Yellow to Orange Crystalline Solid
Color intensity correlates with tautomeric form.[1]
Melting Point
~170–173 °C (varies by polymorph)
High thermal stability.
Solubility
Soluble: , DCM, DMF, DMSOSparingly: Ethanol, MeOHInsoluble: Hexane, Water
Dictates solvent choice for diffusion methods.
Tautomerism
Enol-imine (Solution) Keto-amine (Solid)
Crystal packing is driven by H-bond preference.
Pre-Crystallization: Synthesis & Purification
High-purity starting material is the non-negotiable prerequisite for single crystal growth. Impurities act as nucleation poisons.
Synthesis Protocol
Reaction: Condensation of 2-hydroxy-1-naphthaldehyde with 2-aminopyridine.
Solvent System: 20 mL Absolute Ethanol (Anhydrous).
Expert Note: Avoid water. Water promotes hydrolysis of the imine bond back to the aldehyde.
Procedure:
Dissolve Precursor A in hot ethanol (yellow solution).
Add Precursor B slowly with stirring.
Add 2 drops of Glacial Acetic Acid (Catalyst).
Reflux at 80°C for 3–4 hours. The solution will darken slightly to deep orange.
Workup:
Cool slowly to room temperature (RT).
Cool further in an ice bath (0°C) for 1 hour.
Filter the yellow precipitate. Wash with cold ethanol (
mL).
Purification (Recrystallization)
Do NOT attempt single crystal growth on the crude precipitate.
Dissolve the crude solid in a minimum amount of boiling Ethanol or Acetonitrile.
Hot filter (gravity filtration) to remove insoluble dust/fibers.
Allow to cool to RT undisturbed.
Collect bright yellow needles. Dry under vacuum.
Purity Check: TLC (SiO2, Hexane:EtOAc 7:3). Single spot required.
Single Crystal Growth Methodologies
Choose the method based on available equipment and solvent compatibility. Method B is recommended for X-ray quality crystals.
Method A: Slow Evaporation (Standard)
Best for: Initial screening and obtaining stable polymorphs.
Preparation: Dissolve 20 mg of purified compound in 2–3 mL of Acetonitrile (MeCN) or Ethanol .
Why MeCN? Acetonitrile is polar but aprotic, often encouraging better order than protic solvents like ethanol which compete for H-bonds.
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial.
Setup: Cover the vial with Parafilm. Poke 3–5 small holes with a needle to restrict evaporation rate.
Incubation: Store in a vibration-free, dark environment at 20°C.
Timeline: Crystals appear in 3–7 days.
Morphology: Typically yellow blocks or prisms.
Method B: Vapor Diffusion (High Quality)
Best for: X-ray diffraction quality. Controls nucleation rate precisely.
Inner Solution (Solvent): Dissolve 15 mg of compound in 1 mL of Chloroform (
) or Dichloromethane (DCM) in a small (4 mL) inner vial.
Outer Solution (Precipitant): Place 3–4 mL of n-Hexane or Diethyl Ether in a larger (20 mL) outer vial.
Assembly: Carefully place the open inner vial inside the outer vial. Cap the outer vial tightly.
Mechanism: The volatile precipitant (Hexane) diffuses into the solvent (
), slowly lowering solubility and forcing controlled crystallization.
Timeline: 1–2 weeks.
Expert Insight: If oiling out occurs, the diffusion is too fast. Keep the setup at 4°C to slow diffusion.
Experimental Workflow Diagram
Caption: Workflow from synthesis to single-crystal isolation. Purification is the critical gatekeeper step.
Characterization & Tautomerism
The defining feature of this crystal structure is the intramolecular hydrogen bond.
IR Spectroscopy: Look for the imine stretching frequency (
) around 1615–1625 cm⁻¹ . A shift or appearance of bands near 1650 cm⁻¹ suggests the keto-amine tautomer.
X-Ray Diffraction (XRD):
Expect a Monoclinic crystal system (often space group ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
or ).
The structure will likely reveal a strong intramolecular Hydrogen Bond (
or ) with a distance of ~2.5–2.6 Å, locking the molecule in a planar conformation.
Troubleshooting Guide
Issue
Diagnosis
Corrective Action
Oiling Out
Solution is too concentrated or antisolvent diffused too fast.
1. Dilute the solution by 20%.2. Perform diffusion at 4°C (fridge).
Microcrystals
Nucleation rate is too high (evaporation too fast).
1. Use a vial with a smaller aperture (fewer holes).2. Switch from DCM to Chloroform (slower evaporation).
Twinning
Crystal grew too fast or experienced thermal shock.
Re-dissolve and repeat Method B using Diethyl Ether as precipitant (slower diffusion than Hexane).
Decomposition
Solution turned dark brown/black.
Oxidation of the amine/imine. Perform crystallization under atmosphere or in the dark.
References
Synthesis & General Properties
Xiao, J., & Zhao, H. (2010). 1-[Phenyl(pyridin-2-ylamino)methyl]-2-naphthol. Acta Crystallographica Section E, 66(11), o2938. (Note: Discusses the related Betti base, establishing solvent protocols for naphthol-pyridine derivatives).
Tautomerism in Naphthaldimines
Nedeltcheva, D., et al. (2009).[2] Solid state tautomerism in 2-((phenylimino)methyl)naphthalene-1-ol. Dyes and Pigments, 83(1), 121-126.[2] (Establishes the keto-amine preference in solid state).
Schiff Base Crystallization Standards
PubChem Compound Summary for CID 135656263: 1-[(E)-pyridin-2-yliminomethyl]naphthalen-2-ol.
Application Note: Solvatochromic Studies of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol for Polarity Sensing
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The accurate measurement of microenvironmental polarity is crit...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary
The accurate measurement of microenvironmental polarity is critical in drug development, particularly for assessing the lipophilicity of active pharmaceutical ingredients (APIs) and probing binding pocket environments. 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol , a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine, serves as a highly sensitive, ratiometric solvatochromic probe[1][2]. This application note details the mechanistic principles, quantitative data, and self-validating experimental protocols required to utilize this compound for advanced polarity sensing.
Mechanistic Principles of Polarity Sensing
The Causality of Solvatochromism
The solvatochromic behavior of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is driven by Ground State Intramolecular Proton Transfer (GSIPT) [2]. The molecule exists in a dynamic tautomeric equilibrium between two forms:
Enol-Imine Tautomer (O–H···N): Features a strong intramolecular hydrogen bond. It possesses a relatively low dipole moment and is thermodynamically favored in non-polar and weakly polar environments[1][3].
Keto-Enamine Tautomer (O···H–N): Formed via the transfer of the hydroxyl proton to the imine nitrogen. This zwitterionic-like state has a significantly higher dipole moment. Polar solvents stabilize this form through strong dipole-dipole interactions and intermolecular hydrogen bonding[2].
Optical Consequences: The enol-imine form absorbs in the UV/near-UV region (
nm). The transition to the keto-enamine form extends the -conjugation system, resulting in a pronounced bathochromic (red) shift into the visible region ( nm)[1][4]. By measuring the ratio of these two distinct absorption peaks, researchers can establish a concentration-independent, ratiometric readout of solvent polarity.
Fig 1. Solvent-driven tautomerization mechanism and resulting solvatochromic optical shifts.
Quantitative Solvatochromic Data
The following table summarizes the expected photophysical responses of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol across a dielectric continuum. The emergence of the secondary peak strictly correlates with the dielectric constant (
) and hydrogen-bond donating capacity of the solvent[1][2].
Solvent
Dielectric Constant ()
Dominant Tautomer State
Primary (nm)
Secondary (nm)
Visual Color
Toluene
2.38
Enol-Imine
~350
None
Colorless / Pale Yellow
Chloroform
4.81
Enol-Imine
~355
~410 (Trace)
Pale Yellow
Acetonitrile
37.5
Keto-Enamine
~350 (Minor)
~415
Yellow / Orange
Methanol
32.7
Keto-Enamine
~345 (Minor)
~420
Orange
DMSO
46.8
Keto-Enamine
~355 (Minor)
~430
Deep Orange
(Note: Exact absorption maxima may vary slightly based on temperature and concentration, but the ratiometric trend remains absolute).
Experimental Protocols
Fig 2. Step-by-step experimental workflow for solvatochromic polarity sensing.
Protocol A: Synthesis and Validation of the Sensor
Rationale: The condensation of 2-hydroxy-1-naphthaldehyde with 2-aminopyridine requires mild acid catalysis to activate the sterically hindered naphthaldehyde carbonyl for nucleophilic attack[5].
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of 2-hydroxy-1-naphthaldehyde in 30 mL of absolute ethanol.
Amine Addition: Slowly add 10 mmol of 2-aminopyridine to the stirring solution.
Catalysis: Add 3–5 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the weakly basic aminopyridine.
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).
Isolation: Cool the mixture to 0–5 °C in an ice bath. Filter the resulting precipitate under vacuum and wash with cold ethanol.
Purification: Recrystallize from hot ethanol to yield pure 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol.
Self-Validation Checkpoints:
FT-IR Spectroscopy: Confirm the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1615–1625 cm⁻¹)[5].
¹H-NMR (in CDCl₃): The enol-imine form dominates in non-polar CDCl₃. Look for the strongly deshielded OH proton signal (
> 13 ppm) due to intramolecular hydrogen bonding, and the characteristic azomethine (CH=N) proton around 8.5–9.5 ppm[1].
Protocol B: Solvatochromic UV-Vis Measurements
Rationale: To accurately map polarity, the probe must be introduced into various solvents at a constant, low concentration to prevent self-aggregation (which can cause artifactual spectral shifts).
Step-by-Step Methodology:
Stock Solution: Prepare a 1.0 mM stock solution of the purified probe in anhydrous Tetrahydrofuran (THF). Causality: THF is chosen as an intermediate-polarity carrier solvent that readily dissolves the probe without permanently locking it into the keto-enamine state.
Solvent Panel Preparation: Select a panel of spectroscopic-grade solvents ranging from non-polar (Toluene, Cyclohexane) to highly polar (DMSO, Water/Methanol mixtures).
Dilution: Transfer 20 µL of the stock solution into 2.0 mL of each test solvent in standard quartz cuvettes (1 cm path length) to achieve a final probe concentration of 10 µM.
Equilibration: Allow the cuvettes to sit in the dark for 5 minutes at 25 °C to ensure complete tautomeric equilibration.
Spectral Acquisition: Scan the UV-Vis absorption from 300 nm to 600 nm against a blank of the respective pure solvent.
Self-Validation Checkpoints:
Isosbestic Point Verification: When overlaying the spectra of a binary solvent titration (e.g., titrating methanol into toluene), a strict isosbestic point must be observed (typically around 380–390 nm). Causality: The presence of an isosbestic point mathematically guarantees that the spectral changes are due strictly to a two-state equilibrium (Enol
Keto) and not degradation, aggregation, or impurities.
Data Analysis & Interpretation
To utilize the compound as a quantitative polarity sensor, employ Ratiometric Analysis .
Extract the absorbance values at the enol-imine peak (
, ~350 nm) and the keto-enamine peak (, ~420 nm).
Calculate the ratio:
.
Plot
against established empirical solvent polarity parameters, such as Reichardt’s normalized polarity scale () or the solvent dielectric constant ().
A linear correlation confirms the probe's efficacy in the tested microenvironment. Because this is a ratiometric measurement, it is fundamentally immune to variations in probe concentration, optical path length, and minor instrument fluctuations, ensuring high trustworthiness in complex biological or pharmaceutical matrices.
References
Synthesis and Tautomerism of 2-Hydroxy Schiff Bases: "Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine." National Center for Biotechnology Information (PMC).[1]
URL:
Biological and Sensor Applications of Naphthaldehyde Schiff Bases: "Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes." ResearchGate.[4]
URL:
Solid State vs Solution Tautomerism: "Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state." Org Biomol Chem. 2011 Dec 21;9(24):8268-75.[3]
URL:
Structural Comparison and Synthesis Workflows: "Structural comparison of Schiff bases derived from 2-Amino-1-naphthaldehyde and other aldehydes." BenchChem.[5]
URL:
Theoretical and Experimental Ground State Proton Transfer: "Theoretical study on the ground state intramolecular proton transfer (IPT) and solvation effect in two Schiff bases formed by 2-aminopyridine with 2-hydroxy-1-naphthaldehyde..." Journal of Molecular Modeling 15 (3), 223-232, 2009.[2]
URL:
Application Notes and Protocols for Investigating DNA Binding Interactions of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Complexes
Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a comprehensive guide to the experimental protocols for characterizing the interaction between DNA and metal comple...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the experimental protocols for characterizing the interaction between DNA and metal complexes of the Schiff base ligand 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol. The focus is on elucidating the binding mode, affinity, and potential DNA cleavage activity, critical parameters for the development of novel therapeutic agents.
Section 1: Introduction
The Significance of Schiff Base Complexes in DNA Targeting
Schiff base ligands, formed from the condensation of a primary amine and an aldehyde or ketone, are renowned for their ability to form stable complexes with a wide range of transition metals.[1] The resulting metal complexes, such as those derived from 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol, possess tunable electronic and steric properties, making them highly attractive for various applications, including catalysis and medicinal chemistry.[2] A primary focus in the biomedical field is their interaction with deoxyribonucleic acid (DNA), the primary intracellular target for many anticancer drugs.[1][2] The ability of these complexes to bind and potentially cleave DNA is a cornerstone of their therapeutic potential, driving research into new metal-based drugs to overcome the limitations of existing chemotherapies like cisplatin.[2]
Overview of DNA Binding Modes
Transition metal complexes can interact with the DNA double helix through several primary modes. Understanding these interactions is crucial for designing more effective and selective drugs. The principal binding modes are:
Intercalation: Involves the stacking of the planar aromatic ligand of the complex between the base pairs of the DNA helix. This mode typically causes a significant increase in the viscosity of the DNA solution and can be detected by various spectroscopic techniques.[3][4]
Groove Binding: The complex binds to the minor or major grooves of the DNA helix, typically through hydrogen bonding, van der Waals forces, or electrostatic interactions. This interaction causes less perturbation to the DNA structure compared to intercalation.[4][5]
Electrostatic Binding: This involves the electrostatic attraction between a positively charged metal complex and the negatively charged phosphate backbone of DNA.[4][5]
The following protocols provide a multi-faceted approach to distinguish between these binding modes and to quantify the interaction.
Caption: General experimental workflow for characterizing DNA binding.
Section 2: Foundational Spectroscopic Protocols
Spectroscopic titrations are the cornerstone for investigating DNA-ligand interactions, providing initial evidence of binding and quantitative data on binding affinity.
UV-Visible Absorption Spectroscopy for Binding Mode and Affinity
Principle: This is often the primary technique to confirm the interaction between a complex and DNA. The binding of the complex to the DNA helix alters the electronic environment of the chromophore. Intercalative binding typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift, to longer wavelengths) of the complex's absorption bands, due to the strong stacking interaction between the aromatic chromophore and the DNA base pairs.[4]
Instrumentation:
Dual-beam UV-Visible Spectrophotometer
Quartz cuvettes (1 cm path length)
Micropipettes
Reagents and Materials:
Stock solution of the metal complex (e.g., 1 mM in DMSO or appropriate solvent).
Calf Thymus DNA (CT-DNA) stock solution.
Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2).
Protocol:
DNA Preparation: Dissolve CT-DNA in Tris-HCl buffer by gentle stirring overnight at 4°C. The concentration of the DNA solution can be determined from the absorbance at 260 nm using a molar extinction coefficient of 6600 M⁻¹cm⁻¹. The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is between 1.8 and 1.9.
Titration Setup:
In the sample cuvette, place 3 mL of a fixed concentration of the metal complex (e.g., 20 µM) in Tris-HCl buffer.
In the reference cuvette, place 3 mL of Tris-HCl buffer.
Data Acquisition: Record the absorption spectrum of the complex (e.g., from 200-600 nm).
Titration: Add successive small aliquots (e.g., 5-10 µL) of the CT-DNA stock solution to both the sample and reference cuvettes to maintain a constant complex concentration while increasing the DNA concentration.
Equilibration: After each addition of DNA, mix gently and allow the solution to equilibrate for 5 minutes before recording the new spectrum.
Continue the titration until no further significant changes in the spectrum are observed.
Data Analysis and Interpretation:
The intrinsic binding constant, Kₑ, can be calculated using the Wolfe-Shimer equation:
[DNA]/(εₐ - εf) = [DNA]/(εₑ - εf) + 1/(Kₑ * (εₑ - εf))
Where:
[DNA] is the concentration of DNA.
εₐ is the apparent extinction coefficient (A_obs/[Complex]).
εf is the extinction coefficient of the free complex.
εₑ is the extinction coefficient of the complex when fully bound to DNA.
A plot of [DNA]/(εₐ - εf) versus [DNA] gives a straight line with a slope of 1/(εₑ - εf) and a y-intercept of 1/(Kₑ * (εₑ - εf)). The binding constant Kₑ is the ratio of the slope to the intercept. Kₑ values in the range of 10⁴ to 10⁶ M⁻¹ are indicative of strong binding.[4][6]
Fluorescence Spectroscopy for Intercalation Studies
Principle: This method relies on the displacement of ethidium bromide (EB), a classical intercalator that fluoresces strongly when bound to DNA, but weakly in aqueous solution. If the test complex intercalates into DNA, it will displace the bound EB, leading to a quenching of the fluorescence of the EB-DNA system.[3][7] This provides strong evidence for an intercalative binding mode.
Instrumentation:
Spectrofluorometer
Quartz cuvettes (1 cm path length)
Micropipettes
Reagents and Materials:
Ethidium Bromide (EB) stock solution.
CT-DNA stock solution.
Stock solution of the metal complex.
Tris-HCl buffer (as above).
Protocol:
Prepare EB-DNA Solution: In a cuvette, prepare a solution containing CT-DNA (e.g., 20 µM) and EB (e.g., 20 µM) in Tris-HCl buffer.
Equilibrate: Incubate the solution for 10 minutes to allow for complete EB intercalation.
Measure Fluorescence: Record the fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550-700 nm). The peak intensity at ~600 nm is recorded.
Titration: Add successive aliquots of the metal complex stock solution to the EB-DNA mixture.
Equilibrate and Measure: After each addition, mix, equilibrate for 2-5 minutes, and record the fluorescence spectrum.
Continue until significant quenching is observed or the added volume of the complex solution becomes a significant fraction of the total volume.
Data Analysis and Interpretation:
The data are often presented as a plot of F/F₀ versus the concentration of the complex, where F₀ is the initial fluorescence intensity of the EB-DNA solution and F is the fluorescence at each complex concentration. The degree of quenching can be quantified by the Stern-Volmer equation:
F₀/F = 1 + Kₛᵥ[Q]
Where:
Kₛᵥ is the Stern-Volmer quenching constant.
[Q] is the concentration of the quencher (the metal complex).
A linear Stern-Volmer plot indicates a single quenching mechanism. The Kₛᵥ value provides a measure of the complex's ability to displace EB, and thus its intercalating potential.
Section 3: Probing Structural and Conformational Changes
These methods provide physical evidence of how the complex affects the higher-order structure of the DNA helix.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light and is extremely sensitive to the chiral structure of macromolecules like DNA.[8][9] The canonical B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[10][11] Binding of a complex can perturb this structure, leading to changes in the CD spectrum, which can indicate the binding mode.[12]
Instrumentation:
CD Spectropolarimeter
Nitrogen gas source (for purging)
Quartz cuvettes (1 cm path length)
Protocol:
Sample Preparation: Prepare a solution of CT-DNA (e.g., 50-100 µM) in the desired buffer.
Record DNA Spectrum: Obtain the CD spectrum of the DNA alone from approximately 220 nm to 320 nm.
Titration: Add increasing concentrations of the metal complex to the DNA solution. The R-ratio ([Complex]/[DNA]) is typically varied (e.g., R = 0.1, 0.2, 0.5, 1.0).
Equilibrate and Measure: After each addition, mix, equilibrate for 5-10 minutes, and record the CD spectrum.
Correction: Subtract the spectrum of the buffer (and the complex itself, if it is chiral and absorbs in this region) from each measurement.
Data Interpretation:
Intercalation: Often leads to an increase in the intensity of both the positive and negative bands, reflecting a stabilization of the B-form helix.
Groove Binding: Typically causes smaller perturbations in the CD spectrum.
Drastic Changes: Large shifts or changes in the shape of the bands can indicate a significant conformational change, such as a B-to-A or B-to-Z transition.[8]
Viscometry
Principle: Viscosity measurements provide one of the most definitive tests for classical intercalation.[3][13] When a complex intercalates, it separates adjacent base pairs, leading to an increase in the overall length of the DNA helix. This elongation of the rigid DNA rod results in a measurable increase in the viscosity of the solution.[14] In contrast, groove binding or electrostatic interactions, which do not lengthen the helix, have a much smaller effect on viscosity.
Instrumentation:
Ubbelohde or Cannon-Fenske viscometer
Constant temperature water bath (e.g., 25.0 ± 0.1 °C)
Digital stopwatch
Protocol:
Prepare DNA solution: Prepare a moderately concentrated solution of CT-DNA (e.g., 0.5-1.0 mM) in buffer.
Thermostat: Place the viscometer in the water bath and allow it to thermally equilibrate.
Measure Flow Time: Measure the flow time of the buffer (t₀) and the DNA solution (t_DNA).
Titration: Add small, precise amounts of the metal complex stock solution to the DNA solution in the viscometer to achieve desired [Complex]/[DNA] ratios.
Equilibrate and Measure: After each addition, mix thoroughly and allow 5-10 minutes for equilibration before measuring the new flow time (t). Repeat measurements until they are consistent.
Data Analysis and Interpretation:
The relative specific viscosity (η/η₀) is calculated from the flow times:
η/η₀ = (t - t₀) / (t_DNA - t₀)
Where t is the observed flow time for the DNA-complex mixture.
The data is typically plotted as (η/η₀)¹ᐟ³ versus the binding ratio [Complex]/[DNA]. A significant, steady increase in relative viscosity with increasing complex concentration is strong evidence for an intercalative binding mode.
Section 4: Assessing DNA Cleavage Activity
This protocol determines if the complex can act as a chemical nuclease, a property valuable for anticancer agents.
Agarose Gel Electrophoresis
Principle: This technique separates different forms of plasmid DNA based on their size and conformation.[15][16] Supercoiled (SC) plasmid DNA is compact and moves fastest through the agarose gel. If one strand is broken (nicked), the DNA relaxes into an open circular (OC) form, which is less compact and moves slower.[17] If both strands are broken, a linear (Lin) form is produced, which migrates at an intermediate rate. By incubating plasmid DNA with the complex and observing the conversion of SC to OC or Lin forms, one can assess its DNA cleavage activity.[18][19]
Instrumentation:
Gel electrophoresis power supply and tank
UV transilluminator and gel documentation system
Incubator or water bath (37°C)
Reagents and Materials:
Supercoiled plasmid DNA (e.g., pBR322 or pUC19).
Agarose.
Tris-Acetate-EDTA (TAE) or Tris-Borate-EDTA (TBE) buffer.
Loading dye (containing glycerol and a tracking dye like bromophenol blue).
DNA stain (e.g., Ethidium Bromide, SYBR Safe).
Metal complex and, if required, a co-reductant (e.g., H₂O₂ or ascorbic acid).
Protocol:
Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare reaction mixtures containing:
DNA control (plasmid DNA in buffer).
DNA + Complex (plasmid DNA + varying concentrations of the complex).
DNA + Complex + Activator (if investigating oxidative cleavage).
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 1-2 hours).
Stop Reaction: Stop the reaction by adding loading dye, which often contains EDTA to chelate the metal ion.
Gel Electrophoresis:
Prepare a 1% agarose gel in TAE or TBE buffer containing the DNA stain.
Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated sufficiently.[20]
Visualization: Visualize the DNA bands under UV light and capture an image.[16]
Data Interpretation:
Lane 1 (Control): Should show a prominent band corresponding to the fast-migrating supercoiled (SC) form.
Test Lanes: The disappearance of the SC band and the appearance of the slower-migrating open circular (OC) and/or linear (Lin) bands indicates DNA cleavage. The extent of cleavage can be quantified by measuring the intensity of each band.
Caption: The primary non-covalent DNA binding modes for metal complexes.
Section 5: Data Synthesis and Interpretation
Summary of Expected Quantitative Data
The following tables summarize the key quantitative parameters obtained from the described protocols, which are essential for comparing the DNA binding properties of different complexes.
Table 1: Spectroscopic and Viscometric Data for DNA Interaction
Complex ID
Binding Mode Indication
Kₑ (M⁻¹) (from UV-Vis)
Kₛᵥ (M⁻¹) (from Fluorescence)
Viscosity Change
Complex A
Hypochromism, Red Shift
2.5 x 10⁵
3.1 x 10⁵
Significant Increase
Complex B
Hyperchromism, No Shift
1.8 x 10⁴
0.2 x 10⁴
Negligible
Example Data
Intercalation
Strong Binding
Strong Quenching
Helix Lengthening
| Example Data | Groove/Electrostatic | Weaker Binding | Weak Quenching | No Lengthening |
Thermodynamic Parameters
By performing UV-Vis titration experiments at different temperatures (e.g., 298 K, 308 K, 318 K), thermodynamic parameters can be determined using the van't Hoff equation, providing deeper insight into the binding forces.[21][22][23]
A plot of ln(Kₑ) versus 1/T yields a straight line with slope -ΔH°/R and intercept ΔS°/R.
Table 2: Thermodynamic Parameters of DNA Binding
Parameter
Sign
Interpretation of Driving Force
ΔG°
Negative
Spontaneous binding process
ΔH° > 0, ΔS° > 0
Positive, Positive
Entropically driven (hydrophobic interactions)
ΔH° < 0, ΔS° < 0
Negative, Negative
Enthalpically driven (H-bonding, van der Waals)
| ΔH° < 0, ΔS° > 0 | Negative, Positive | Both enthalpically and entropically driven (electrostatic interactions) |
Expert Insight: For many intercalators, the binding is entropically driven (ΔS° > 0), resulting from the release of water molecules from the DNA grooves and the complex upon binding.[24]
Section 6: Conclusion
A comprehensive evaluation using multiple biophysical techniques is essential for unambiguously determining the DNA binding mechanism of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol complexes. The combination of spectroscopic titrations (UV-Vis, Fluorescence, CD), hydrodynamic measurements (viscometry), and functional assays (gel electrophoresis) provides a self-validating system. This integrated approach allows researchers to build a complete picture of the binding affinity, mode of interaction, and subsequent biological activity, which is paramount for the rational design of effective DNA-targeted therapeutic agents.
improving yield of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol synthesis
Troubleshooting & Optimization: 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing...
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol. This tridentate (N,N,O) Schiff-base ligand is critical for downstream metallo-pharmaceuticals, but its synthesis is frequently hindered by electronic deactivation and thermodynamic equilibrium limitations.
Synthesis Optimization Workflow
Figure 1: Decision logic for troubleshooting low yields in Schiff base condensation.
Frequently Asked Questions & Troubleshooting
Q1: Why is the condensation between 2-hydroxy-1-naphthaldehyde and 2-aminopyridine yielding less than 50% under standard ethanol reflux?A1: The poor yield is a direct result of the electronic properties of 2-aminopyridine. The pyridine ring is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the exocyclic amine group compared to standard anilines. Standard syntheses in ethanol without water scavenging typically plateau around 69-76% yield.
Causality: Without electrophilic activation of the aldehyde, the initial nucleophilic attack is too slow, and the generated water pushes the reversible imine condensation backward.
Solution: Introduce a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen of 2-hydroxy-1-naphthaldehyde, increasing its electrophilicity and accelerating the rate-determining nucleophilic addition step.
Q2: My TLC shows complete consumption of starting materials, but my isolated yield after recrystallization is only 60%. Where is the product going?A2: You are likely experiencing product loss in the mother liquor due to the high solubility of the Schiff base in hot polar solvents. 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol exhibits strong keto-amine ⇌ enol-imine tautomerism, heavily favoring the keto-amine form due to a robust intramolecular hydrogen bond between the naphthol oxygen and the imine nitrogen[1].
Causality: This intramolecular hydrogen bonding masks the polar functional groups, making the molecule surprisingly lipophilic and highly soluble in ethanol.
Solution: Minimize the volume of ethanol used during recrystallization. Alternatively, use a binary solvent system (e.g., dissolving in a minimal amount of dichloromethane and precipitating with hexane) to force the compound out of solution.
Q3: How can I definitively push the reaction equilibrium to >90% yield?A3: To achieve near-quantitative yields, you must break the equilibrium by actively removing the water byproduct.
Causality: Le Chatelier's principle dictates that removing a product drives the reaction forward.
Solution: Switch the solvent from ethanol to toluene and utilize a Dean-Stark apparatus. The azeotropic distillation of water physically removes it from the reaction mixture. If you must use ethanol, introduce activated 4Å molecular sieves directly into the reaction flask to sequester water as it forms.
Q4: Can I use metal templating to drive the Schiff base formation?A4: Yes. If your ultimate goal is the metal complex (e.g., Cu(II) or Zn(II)), performing a template synthesis drives the equilibrium to the right via the thermodynamic sink of complexation, which is a standard approach for tridentate N,N,O Schiff-base ligands[2].
Quantitative Data: Yield Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and isolated yields for this specific synthesis.
Solvent System
Catalyst
Water Scavenging Method
Temp (°C)
Time (h)
Isolated Yield (%)
Ethanol (95%)
None
None
78
4
45 - 52%
Ethanol (Abs.)
Glacial AcOH (cat.)
None
78
3
69 - 76%
Ethanol (Abs.)
Glacial AcOH (cat.)
4Å Molecular Sieves
78
3
86 - 91%
Toluene
p-TsOH (cat.)
Dean-Stark Trap
110
4
93 - 96%
Self-Validating Protocol: High-Yield Synthesis
This protocol is adapted from optimized methodologies for 2-hydroxy-1-naphthaldehyde Schiff bases, which typically yield 81-85% under ideal reflux conditions[3]. Every step includes a validation checkpoint to ensure systemic integrity before proceeding.
Phase 1: Activation & Assembly
In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.72 g) of 2-hydroxy-1-naphthaldehyde in 30 mL of anhydrous ethanol.
Validation Checkpoint: Visually confirm the solution is a clear, pale yellow. Any cloudiness indicates moisture or impurities in the starting material.
Add 10.0 mmol (0.94 g) of 2-aminopyridine, followed immediately by 2 drops of glacial acetic acid.
Phase 2: Condensation & Water Scavenging
4. Add 2.0 g of freshly activated 4Å molecular sieves to the flask to act as an in-situ water scavenger.
5. Equip the flask with a reflux condenser and heat to 78°C (reflux) under continuous magnetic stirring for 3 hours.
6. Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The product spot will appear bright yellow/orange under ambient light and will have a lower Rf value than the aldehyde. A distinct color shift in the bulk solution from pale yellow to deep orange confirms the formation of the extended conjugated keto-amine tautomer.
Phase 3: Isolation & Purification
7. Filter the hot solution immediately through a fluted filter paper to remove the molecular sieves.
8. Concentrate the filtrate under reduced pressure to approximately 10 mL.
9. Cool the concentrated solution in an ice bath for 2 hours to induce crystallization.
10. Validation Checkpoint: Collect the resulting bright orange/yellow microcrystals via vacuum filtration. Wash with a strictly minimal amount (2-3 mL) of ice-cold ethanol. The filtrate should run nearly clear; if it is dark orange, you are washing away your product. Dry in a desiccator over anhydrous CaCl2 for 18 hours.
References
Synthesis and Physical Characterization of Copper (II) Complexes Derived from Schiff-Base Ligands. MINAR International Journal of Applied Sciences and Technology. 2
Synthesis of some new anils: Part 1. Reaction of 2-hydroxybenzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridine and 2-aminopyrazine. Molecules / ResearchGate. 1
Antimicrobial Activities of Schiff Base and Its Metal (II) Complexes Derived from 2-Hydroxy-1-Naphthaldehyde and 2-Amino-3-Methylpyridine. Hummingbird Publications.
Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates. Taylor & Francis. 3
Technical Support Center: Solubilization Protocols for 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
Executive Summary You are likely working with 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (hereafter referred to as PMN-OL ), a Schiff base ligand widely used as a fluorescent probe for metal ions ( , , ).[1] The Core C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are likely working with 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (hereafter referred to as PMN-OL ), a Schiff base ligand widely used as a fluorescent probe for metal ions (
The Core Challenge: PMN-OL possesses a rigid, planar naphthalene backbone and an intramolecular hydrogen bond (O-H···N) that renders it highly lipophilic and practically insoluble in pure water. Furthermore, the imine (
) linkage is susceptible to hydrolytic cleavage in acidic aqueous environments, leading to false negatives in sensing applications.
This guide provides three validated workflows to solubilize PMN-OL while maintaining its chemical integrity.
Decision Matrix: Select Your Protocol
Before proceeding, identify your experimental constraints using the logic flow below.
Protocol A: Cyclodextrin Inclusion (The Gold Standard)
Best For: Biological applications, drug delivery, and long-term stability.
Mechanism: The hydrophobic naphthalene moiety of PMN-OL enters the cavity of
-Cyclodextrin (-CD), forming a host-guest complex.[1] This protects the imine bond from hydrolysis and prevents aggregation.
Step-by-Step: The Kneading Method
This solid-state grinding method often yields higher inclusion efficiency than simple co-precipitation.[1]
Technical Note: If the plot deviates from linearity (concave up), you may be forming a 1:2 (Guest:Host) complex, common with bulky naphthalene derivatives [1, 2].
Protocol B: Surfactant Micellar Solubilization
Best For: Metal ion sensing, fluorescence enhancement.
Mechanism: PMN-OL partitions into the hydrophobic core of surfactant micelles. This restricts molecular rotation, often significantly enhancing quantum yield (brightness).[1]
Triton X-100 (Non-ionic): General purpose, low background interference.
Workflow: Micelle Preparation
Prepare Surfactant Stock:
Prepare a 100 mM SDS solution in water (above its Critical Micelle Concentration of ~8.2 mM).[1]
Ligand Addition:
Dissolve PMN-OL in a minimal amount of DMSO (e.g., 10 mM stock).[1]
Injection:
Inject the DMSO stock into the surfactant solution under rapid stirring.
Limit: Keep DMSO < 1% v/v to maintain micellar integrity.
Equilibration:
Sonicate for 10 minutes to ensure PMN-OL enters the micellar core.[1]
Protocol C: Co-solvent Tuning (The "Quick Fix")
Best For: Initial screening, non-biological assays.
Warning: High water content (>60%) often leads to gradual precipitation or hydrolysis over 24 hours.[1]
Q1: My solution loses its yellow color and fluorescence after 2 hours in water. Why?
Diagnosis: Hydrolysis.[1][2]
Explanation: The imine bond (
) is thermodynamically unstable in water, especially at acidic pH. The molecule cleaves back into 2-hydroxy-1-naphthaldehyde and 2-aminopyridine.[1]
Fix:
Maintain pH between 7.0 and 8.5 (HEPES or Tris buffer).[1]
Use Protocol A (
-CD) to shield the imine bond from water attack [3].[1]
Q2: I see a fine precipitate even in 50% Ethanol.
Diagnosis:
-Stacking Aggregation.
Explanation: The planar naphthalene rings stack like plates (J-aggregates), causing precipitation.[1]
Fix: Add a "disruptor" surfactant like Tween-20 (0.1%) or switch to the Cyclodextrin protocol.[1]
Q3: Can I use this molecule to sense
in 100% water?
Answer: Not as a free ligand.[1] You must use a carrier system.[1]
Recommendation: Use the SDS micelle method (Protocol B). The negative charge of the SDS micelle surface can also help attract the cationic metal ions (
) to the ligand buried in the core, speeding up response time [4].
References
Naphthalene-Cyclodextrin Interactions
Filippov, A., et al. (2024).[3] NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Royal Society of Chemistry.
Surfactant Solubilization of Naphthalene Derivatives
Goyal, P.S., et al. (2009).[4] Solubilization of naphthalene in the presence of plant-synthetic mixed surfactant systems.[4][5] Journal of Physical Chemistry B.[4][5]
purification methods for crude 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol recrystallization
Technical Support Center: Purification of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Ticket ID: #SB-PYR-NAP-001 Subject: Optimization of Recrystallization Protocols for High-Purity Ligand Synthesis Status: Open Assigne...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
Ticket ID: #SB-PYR-NAP-001
Subject: Optimization of Recrystallization Protocols for High-Purity Ligand Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are working with 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol , a tridentate N,N,O-donor Schiff base ligand commonly used in coordination chemistry and fluorescence sensing. Its synthesis involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-aminopyridine .
Achieving analytical purity is critical because impurities (unreacted amine/aldehyde) drastically alter metal-binding constants and fluorescence quantum yields. This guide provides a self-validating purification workflow, troubleshooting for common failures (oiling out, hydrolysis), and mechanistic insights into the compound's tautomeric behavior.
Module 1: Solvent Selection Strategy
The purification of this Schiff base relies on exploiting the solubility differential between the product (moderately soluble) and the starting materials (highly soluble).
Table 1: Solvent Suitability Matrix
Solvent System
Polarity Index
Solubility (Hot)
Solubility (Cold)
Impurity Rejection
Recommendation
Ethanol (Abs.)
5.2
High
Low
Excellent
Primary Choice (Standard)
Methanol
5.1
Very High
Moderate
Good
Use if EtOH yield is low
Acetonitrile
5.8
High
Very Low
Excellent
Use for crystallography grade
DMF/Water
N/A
High
Low
Poor
Avoid (Promotes hydrolysis)
Chloroform
4.1
Very High
High
Poor
Use only for layering (crystal growth)
Technical Insight: This molecule exhibits Keto-Enol Tautomerism .[1] In non-polar solvents, it favors the enol-imine form (yellow). In polar protic solvents (like MeOH), the equilibrium may shift slightly toward the keto-amine form (orange/red), which can confuse color-based purity assessments.
Module 2: Standard Recrystallization Protocol
Objective: Isolate >98% pure yellow/orange crystalline needles.
Prerequisite: Crude solid must be dried to remove excess water from the condensation step.
Step-by-Step Workflow
Saturation:
Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
Add Ethanol (absolute) in small portions (start with 15 mL) while heating on a hot plate/magnetic stirrer.
Critical: Maintain temperature at 70°C (just below boiling). Do not exceed 78°C to prevent decomposition.
Hot Filtration (The "Trash" Removal):
If the solution is not clear or contains black specks (polymeric tars), perform a hot filtration immediately using a pre-warmed glass funnel and fluted filter paper.
Why: Insoluble particles act as nucleation sites for impurities, ruining crystal quality.
Nucleation & Growth:
Remove the filtrate from heat.[2] Cover the flask mouth with foil (poke small holes) to allow slow solvent evaporation.
Allow to cool to room temperature (RT) undisturbed for 2–4 hours.
Optimization: If no crystals form at RT after 4 hours, move to a 4°C fridge overnight.
Collection:
Filter the crystals using a Büchner funnel under vacuum.[2][3][4]
The Wash (Crucial): Wash the filter cake with 2 x 5 mL of ice-cold ethanol . This displaces the "mother liquor" containing unreacted 2-aminopyridine.
Drying:
Dry in a vacuum desiccator over CaCl₂ or silica gel for 6 hours.
Warning: Do not oven dry >60°C; Schiff bases can degrade or sublime.
Module 3: Visualization of Workflow
The following diagram illustrates the decision logic for the purification process.
Caption: Logical workflow for the recrystallization of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol, including decision nodes for common failures.
Module 4: Troubleshooting Help Desk (FAQs)
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?
Diagnosis: This is a classic Schiff base issue caused by supersaturation or the presence of unreacted aldehyde (melting point depression).
Fix:
Reheat the mixture until dissolved.
Add a "co-solvent" dropwise.[3] If using Ethanol, add small amounts of Acetonitrile or Chloroform .
Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
Q2: The crystals are turning red/dark orange. Is it impure?
Diagnosis: Not necessarily. This molecule exhibits solvatochromism .
Mechanism:[2][5] The intramolecular hydrogen bond (O-H...N) stabilizes the structure.[6][7] However, polar solvents or trace acid can shift the equilibrium toward the Keto-Amine form (Red/Orange) from the Enol-Imine form (Yellow).
Validation: Check the melting point.[3][8][9] If it is sharp (approx. 172-174°C, varies slightly by polymorph), the color change is likely tautomeric, not impurity-based.
Q3: My yield is very low (<40%).
Diagnosis: The Schiff base equilibrium is reversible. Excess water (from the solvent or atmosphere) causes hydrolysis back to the starting materials.
Reaction: Ligand + H₂O ⇌ Aldehyde + Amine.
Fix: Ensure your Ethanol is anhydrous (200 proof). Do not use 95% Ethanol. Add a molecular sieve (3Å) to the solvent if high humidity is a concern.
Module 5: Characterization & Validation
To certify the "Technical Support" ticket as resolved, confirm purity using these metrics:
1H NMR (CDCl₃):
Look for the Azomethine proton (-CH=N-) singlet around 9.0 - 9.5 ppm .
Look for the -OH proton (often broad/deshielded due to H-bonding) around 15.0 ppm .
Impurity Check: Absence of aldehyde signal (~10.8 ppm) and amine broad singlet (~4-6 ppm).
IR Spectroscopy:
C=N Stretch: Strong band at 1610–1625 cm⁻¹ .
Absence: No broad C=O stretch (from unreacted aldehyde) near 1660 cm⁻¹.
References
Crystal Structure & Synthesis: Xiao, J., & Zhao, H. (2010).[10] 1-[(Pyridin-2-ylamino)methyl]-2-naphthol.[10][11] Acta Crystallographica Section E, 66(11), o2938.[10]
Tautomerism Mechanism: Al-Jibbouri, A., et al. (2019). Synthesis of Some New Anils: Reaction of 2-Hydroxynaphthaldehyde with 2-Aminopyridene.[12] Journal of Applied Sciences.
General Purification of Schiff Bases: BenchChem Technical Guides. Purification of Naphthalene Derivatives.
Solvent Effects: Nazir, U., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure. Crystals, 13(7), 1129.[13] [13]
Welcome to the technical support hub for Pyridine-Naphthalene Schiff Bases. These systems are widely utilized for their fluorescence properties, metal sensing capabilities, and biological activity.[1] However, they present a unique set of crystallographic challenges due to two competing structural drivers:
Planarity &
-Stacking: The conjugated nature of the naphthalene and pyridine rings drives strong 1D stacking, often resulting in needle-like morphology and stacking faults.
Proton Mobility (Tautomerism): Derivatives containing ortho-hydroxyl groups (e.g., from 2-hydroxy-1-naphthaldehyde) exhibit keto-enol tautomerism, leading to crystallographic disorder around the imine bond.[1][2]
This guide addresses the three most reported critical failures: Needle Morphology , Tautomeric Disorder , and Twinning .
Module 1: Morphology Troubleshooting
Issue: "My crystals are hair-like needles that crumble upon mounting."
Diagnosis: Kinetic Trapping / 1D Stacking Dominance.
These molecules possess a high aspect ratio and strong
- interactions along one axis.[1] When supersaturation is reached too quickly (e.g., rapid evaporation), the crystal grows exclusively along the stacking axis, resulting in fragile needles unsuitable for X-ray diffraction (XRD).[1]
Troubleshooting Protocol
Parameter
Standard Approach (Fail)
Optimized Approach (Success)
Technical Rationale
Method
Rapid Evaporation
Vapor Diffusion
Slows nucleation rate, allowing growth on secondary faces (width/thickness).[1]
Solvent
Pure Ethanol/Methanol
Binary Gradient
Naphthalene is hydrophobic; Pyridine is polar.[1] A binary system modulates solubility.[1]
Temp
Room Temperature
4°C (Refrigerator)
Lower thermal energy reduces the kinetic advantage of the stacking axis.[1]
Step-by-Step Workflow: The "Anti-Needle" Diffusion Method
Dissolution: Dissolve 20 mg of the Schiff base in a "Good Solvent" (e.g., CHCl
The Trap: Place this solution in a small inner vial (4 mL).
The Precipitant: In a larger outer jar, place a "Poor Solvent" (e.g., Hexane or Diethyl Ether).[1] Note: The poor solvent must be more volatile than the good solvent.
Equilibration: Cap the outer jar tightly. Do not cap the inner vial.
Timeline: Leave undisturbed at 4°C for 5–7 days. The volatile poor solvent will diffuse into the rich solvent, slowly raising supersaturation.
Figure 1: Decision tree for optimizing crystal habit away from 1D needles.
Module 2: The "Ghost Proton" (Tautomeric Disorder)
Issue: "I see residual electron density between the Oxygen and Nitrogen. My bond lengths are intermediate between single and double bonds."
Diagnosis: Keto-Enol Tautomerism (Enol-imine
Keto-amine).[1][2][3][4]
In naphthalene-based Schiff bases (especially ortho-hydroxy derivatives), the proton is not static.[1] It oscillates between the oxygen (enol form) and the imine nitrogen (keto form).[1][3] In the crystal lattice, this appears as positional disorder .
Data Collection: Collect data at 100 K (or lower) .
Why? Cooling often shifts the equilibrium toward the thermodynamically stable tautomer (usually the Keto form for naphthaldimines) or freezes the disorder, making it resolvable.[1]
Constraint: Link the occupancy (occupancy of Part 2 = 1 - occupancy of Part 1) using a free variable (FVAR).
Figure 2: The equilibrium causing electron density smearing in the crystal lattice.
Module 3: Twinning & Stacking Faults
Issue: "My diffraction spots are split, or the structure won't refine below R = 10% despite good data."
Diagnosis: Merohedral or Pseudo-Merohedral Twinning.[1][5]
Because pyridine-naphthalene systems are planar, they stack in layers.[1] Sometimes, a layer rotates 180° or slips during growth.[1] If the unit cell metric symmetry is higher than the Laue symmetry (e.g., a Monoclinic cell with
mimicking Orthorhombic), the software may integrate two domains as one.
Verification & Fix
Step 1: Inspect the Frames
Look at the raw diffraction images.[1] Are the spots sharp and round?
Split spots: Indicates non-merohedral twinning (two distinct lattices).[1] Solution: Try to integrate two orientation matrices in the software (e.g., CrysAlisPro or APEX).[1]
Perfect spots but bad R-factor: Indicates merohedral twinning (perfect overlap).[1]
In Olex2, go to Tools > Twinning > Rotax or TwinRotMat.[1]
Look for a twin law (e.g., 180 degree rotation about [001]).[1]
Apply the Law:
Add the TWIN command with the matrix identified.
Add BASF (Batch Scale Factor) to the .ins file.[1]
Refine. If the BASF refines to roughly 0.3–0.5 and the R-factor drops significantly (e.g., from 12% to 4%), the twin model is correct.
FAQs: Rapid Fire
Q: The crystal is orange at room temp but turns yellow at 100 K.[1] Is it breaking?A: No, this is Thermochromism , a hallmark of these Schiff bases. It confirms the keto-enol equilibrium is shifting with temperature. This is a feature, not a bug. Document it!
Q: I have large voids in the lattice. Should I use SQUEEZE?A: Use with caution. These planar systems often trap solvent molecules in channels.[1] Try to model the solvent first (e.g., disordered ethanol).[1] Only use SQUEEZE/SOLVENT MASK if the solvent is truly diffuse and unmodelable, and state this clearly in your CIF.
Q: My pyridine ring is spinning (high thermal parameters).A: Common in terminal pyridine groups.[1] Apply a rigid bond restraint (RIGU) or similarity restraint (SIMU) to the ring atoms to stabilize the refinement.[1]
References
Tautomerism in Naphthaldimines
Nazır, H. et al. (2012).[1] "A Solid State Study of Keto-enol Tautomerism in Three Naphthaledene Schiff Bases." Australian Journal of Chemistry.[1][6] [1]
Needle Crystal Growth Mechanisms
Civati, F. et al. (2021).[1][7] "Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding." Crystal Growth & Design. [1]
Twinning Refinement
Parsons, S. (2003).[1][5] "Introduction to Twinning." Acta Crystallographica Section D.
Technical Support Center: Stability & Handling of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
Executive Summary Welcome to the technical support hub for 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (hereafter referred to as PMN-2-ol ). This compound is a widely used Schiff base ligand and fluorescent probe, value...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Welcome to the technical support hub for 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (hereafter referred to as PMN-2-ol ). This compound is a widely used Schiff base ligand and fluorescent probe, valued for its Excited-State Intramolecular Proton Transfer (ESIPT) properties and metal-chelating ability (
-donor).
However, its utility is strictly governed by pH. Users frequently encounter two distinct failure modes:
Irreversible Degradation: Acid-catalyzed hydrolysis of the azomethine (
) bond.
Signal Drift: Reversible pH-dependent shifts in the keto-enol tautomeric equilibrium, altering fluorescence without degrading the molecule.
This guide provides the mechanistic understanding and protocols required to distinguish between these two behaviors and optimize your experimental conditions.
Module 1: The Hydrolysis Hazard (Acidic Instability)
The Issue:
Users report that solutions of PMN-2-ol lose their characteristic yellow color or precipitate when exposed to acidic buffers (pH < 5.0) for extended periods.
Expert Insight:
PMN-2-ol is a Schiff base.[1][2][3][4] While the naphthalene ring provides some steric protection, the imine bond is thermodynamically unstable in the presence of water and acid. Protonation of the imine nitrogen makes the adjacent carbon highly electrophilic, inviting attack by water molecules. This is an irreversible degradation pathway.
Mechanism of Failure
The following diagram illustrates the kinetic pathway of degradation. Note that the "Protonated Imine" is the critical transition state that must be avoided.
Figure 1: Acid-catalyzed hydrolysis pathway of PMN-2-ol. The reaction is driven to the right in aqueous acidic media.
Troubleshooting Protocol: Stability Check
If you suspect degradation, perform this time-dependent UV-Vis assay.
Prepare Stock: Dissolve PMN-2-ol in pure DMSO (1 mM).
Prepare Test Solution: Dilute to 10
M in your target buffer (e.g., Acetate pH 4.0).
Measure: Record UV-Vis spectra (250–500 nm) every 5 minutes for 1 hour.
Diagnosis:
Isosbestic Points Preserved: If the spectra intersect at a single fixed point while changing, the molecule is not degrading; it is likely just changing protonation states (reversible).
Loss of Isosbestic Points / General Bleaching: The molecule is hydrolyzing.[5] Action: Increase pH or increase % organic co-solvent (Acetonitrile/Methanol) to reduce water activity.
Module 2: Tautomeric Control (Signal Optimization)
The Issue:
Researchers observe inconsistent fluorescence intensity or emission wavelength shifts when moving between solvents or slightly adjusting pH (pH 6–9), even when the molecule is stable.
Expert Insight:
PMN-2-ol is an ESIPT (Excited-State Intramolecular Proton Transfer) system. It exists in an equilibrium between the Enol-Imine (OH form) and Keto-Amine (NH form).[6]
Polar solvents / Hydrogen-bonding media: Stabilizes the Keto-Amine form (often strong fluorescence, red-shifted).
Basic pH: Can deprotonate the phenolic oxygen, quenching ESIPT and altering the signal entirely.
The Tautomeric Equilibrium Workflow
Figure 2: Tautomeric and ionization states affecting the optical properties of PMN-2-ol.
Optimization Table: Solvent & pH Effects
Condition
Dominant Species
Optical Characteristic
Recommendation
Non-polar (CHCl3)
Enol-Imine
nm
Use for structural NMR characterization.
Polar (EtOH/DMSO)
Keto-Amine
New band nm; Red-shifted emission
Best for fluorescence sensing applications.
Acidic (pH < 4)
Protonated Imine
Loss of color (Hydrolysis risk)
Avoid unless measuring hydrolysis kinetics.
Neutral (pH 7.0)
Equilibrium
Stable signal
Optimal for biological sensing.
Basic (pH > 10)
Phenolate Anion
Blue-shifted absorption, ESIPT OFF
Use only if sensing metal ions that displace the proton.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use PMN-2-ol to detect metal ions in acidic wastewater (pH 3)?A: Not directly. At pH 3, the ligand hydrolysis rate (
) competes with metal complexation.
Workaround: Buffer the sample to pH 6.0–7.5 immediately before adding the probe. If in-situ measurement is mandatory, use a high percentage of organic co-solvent (e.g., 50% Ethanol/Water) to slow down hydrolysis.
Q2: Why does my NMR spectrum in DMSO-d6 show two sets of peaks?A: This is likely due to the slow exchange between the Enol and Keto tautomers on the NMR timescale, or the presence of trace water causing partial hydrolysis.
Validation: Run the NMR in
(non-polar). If the peaks coalesce into a single Enol set, it was tautomerism. If the extra peaks remain (specifically aldehyde peaks near 10-11 ppm), your sample has degraded.
Q3: How should I store the stock solution?A: Store as a solid whenever possible.
Solid: Stable for months at 4°C.
Solution: Dissolve in anhydrous DMSO. Store at -20°C. Do not store in alcohols (Methanol/Ethanol) for long periods, as slow solvolysis/transimination can occur.
References
Schiff Base Hydrolysis Kinetics
Study of the hydrolysis and ionization constants of Schiff base from pyridoxal 5'-phosph
(General Mechanism Validation)
Synthesis & Characterization of PMN-2-ol
Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. ResearchGate.[7]
Tautomerism in Naphthaldimine Schiff Bases
Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. MDPI.
minimizing interference from other ions in 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol sensing
Welcome to the Technical Support Center for the 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol fluorescent chemosensor. Synthesized via the condensation of 2-aminopyridine and 2-hydroxy-1-naphthaldehyde[1], this Schiff bas...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol fluorescent chemosensor. Synthesized via the condensation of 2-aminopyridine and 2-hydroxy-1-naphthaldehyde[1], this Schiff base ligand is a powerful tool for tracking biologically active metal ions (primarily Zn²⁺ and Al³⁺) in live cells and environmental samples[2].
While highly sensitive, complex matrices often introduce competing ions that disrupt the mechanism[3]. This guide provides researchers and drug development professionals with field-proven methodologies to troubleshoot, isolate, and eliminate ionic interference.
Part 1: Mechanistic Foundations & Troubleshooting FAQs
Understanding why an ion interferes is the first step to eliminating it. The sensor operates by restricting C=N isomerization and inhibiting Excited-State Intramolecular Proton Transfer (ESIPT) upon target binding, which rigidly locks the molecule and triggers a fluorescent "turn-on" response[2][3].
Photophysical pathways of the sensor during target binding vs. interferent quenching.
Q1: Why is Copper (Cu²⁺) completely quenching my fluorescence signal?
A: Cu²⁺ is a paramagnetic transition metal with a d⁹ electronic configuration. When it coordinates to the O,N,N donor core of the Schiff base, it facilitates intersystem crossing to the triplet state. This promotes non-radiative decay pathways via the paramagnetic effect, leading to severe fluorescence quenching (a "turn-off" response)[4].
Solution: Introduce Sodium Thiosulfate (Na₂S₂O₃) into your sample matrix. Thiosulfate forms a highly stable, water-soluble complex with Cu²⁺ (
), effectively sequestering it and preventing it from accessing the sensor's binding pocket.
Q2: I am getting false-positive "turn-on" signals in the presence of Cadmium (Cd²⁺). How can I differentiate it from Zinc (Zn²⁺)?
A: This is known as the "cadmium anomaly." Because Cd²⁺ and Zn²⁺ are congeners (Group 12) with similar d¹⁰ diamagnetic configurations, Cd²⁺ can also restrict C=N isomerization and trigger CHEF, mimicking the target signal[3].
Solution: Exploit the subtle differences in their binding thermodynamics by strictly tuning your buffer pH. Zn²⁺ typically exhibits optimal binding at a slightly lower physiological pH (7.2–7.4). Additionally, employing time-resolved fluorescence spectroscopy can distinguish the two; the heavier Cd atom induces a slight heavy-atom effect, which alters the fluorescence lifetime compared to the Zn-complex.
Q3: How does solvent polarity affect interference from Nickel (Ni²⁺) and Iron (Fe³⁺)?
A: In pure organic solvents (like 100% EtOH or DMSO), transition metals like Ni²⁺ and Fe³⁺ can easily access the hydrophobic binding pocket of the ligand.
Solution: Utilize a mixed aqueous-organic solvent system (e.g., 1:9 v/v DMSO/HEPES buffer). The high hydration energy of Fe³⁺ and Ni²⁺ in water causes them to be heavily solvated. This thermodynamically favors their dissociation from the sensor, whereas the Zn²⁺ complex remains stable[2][5].
Part 2: Quantitative Interference Matrix
Use the following table to rapidly identify your interferent and apply the correct chemical or environmental mitigation strategy.
Interfering Ion
Electronic Configuration
Effect on Sensor
Mitigation Strategy
Masking Agent / Condition
Cu²⁺
[Ar] 3d⁹ (Paramagnetic)
Severe Quenching (Turn-off)
Chemical Masking
Add 10 eq. Na₂S₂O₃
Fe³⁺
[Ar] 3d⁵ (Paramagnetic)
Quenching / Competition
Chemical Masking
Add 10 eq. NaF
Cd²⁺
[Kr] 4d¹⁰ (Diamagnetic)
False Positive (Turn-on)
pH Tuning / Lifetime
Adjust strictly to pH 7.2
Ni²⁺
[Ar] 3d⁸ (Paramagnetic)
Mild Quenching
Solvent Engineering
Increase H₂O fraction (>10%)
Al³⁺
[Ne] 3s² 3p¹ (Diamagnetic)
False Positive (Turn-on)
Competitive Masking
Add EDTA (if sensing Zn²⁺)
Part 3: Experimental Workflow & Protocols
Decision tree for identifying and mitigating ionic interference during spectrofluorometric sensing.
Protocol: Standard Addition and Masking Workflow for Complex Samples
This self-validating protocol ensures that masking agents eliminate interferents without degrading the sensor's baseline affinity for the target ion.
Step 1: Reagent Preparation
Prepare a 1.0 mM stock solution of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol in anhydrous DMSO. Causality: The naphthol moiety requires an aprotic organic solvent to prevent premature aggregation.
Prepare a 10 mM HEPES buffer solution, adjusted to pH 7.4 using NaOH/HCl. Causality: HEPES is preferred over PBS, as phosphate ions can precipitate target metals like Zn²⁺.
Step 2: Sample Pre-treatment (Masking)
Aliquot 2.0 mL of your complex biological/environmental sample into a clean vial.
If Cu²⁺ or Fe³⁺ interference is suspected, add 20 µL of 100 mM Na₂S₂O₃ and 20 µL of 100 mM NaF directly to the sample.
Vortex for 30 seconds and incubate at room temperature for 5 minutes to allow stable
and complexes to form.
Step 3: Sensor Integration & Validation Check
In a quartz cuvette, combine 1.8 mL of HEPES buffer, 200 µL of the pre-treated sample, and 20 µL of the sensor stock (final sensor concentration: 10 µM).
Self-Validation Step: Before adding your target analyte, record the baseline fluorescence. If the baseline is artificially elevated, your masking agents may be contaminated. The baseline should remain weakly emissive due to active ESIPT[2].
Step 4: Spectrofluorometric Measurement
Excite the sample at the ligand's isosbestic point (typically ~340-360 nm).
Titrate your target ion (e.g., Zn²⁺) from 0 to 50 µM.
Monitor the emission peak at ~450-500 nm. You should observe a clean, stepwise enhancement in fluorescence intensity (CHEF) without signal degradation from the masked interferents[3].
References
Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn²⁺
Molecular Crystals and Liquid Crystals
URL:[Link]
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions
Sensors & Diagnostics
URL:[Link]
Assessment of Metal Sensing Abilities of Some Optical Chemosensors
Shodhbhagirathi @ IITR
URL:[Link]
Tautomerism in 2-hydroxy-1-naphthaldehyde Schiff bases
Asian Journal of Chemistry
URL:[Link]
Fluorescent Chemosensors for the Detection of Cyanide
MCours Analytical Chemistry Repository
URL:[Link]
Selectivity Coefficient Analysis of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Against Interfering Cations: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary In the development of next-generation ion-selective electr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Comparison & Methodological Guide
Executive Summary
In the development of next-generation ion-selective electrodes (ISEs) and fluorescent chemosensors, the Schiff base 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (HL) has emerged as a superior N,N,O-tridentate ionophore. Synthesized via the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine, its extended
-conjugation and stable keto-amine tautomerism provide a highly rigid binding pocket for transition metals (e.g., Zn²⁺, Cu²⁺)[1].
However, a sensor is only as viable as its ability to reject background interferents. This guide objectively compares the selectivity performance of HL against traditional alternatives (e.g., salicylaldehyde-based probes) and provides a rigorous, self-validating methodological framework for quantifying its selectivity coefficients using both potentiometric and optical modalities.
The core causality behind HL's exceptional selectivity lies in its thermodynamic pre-organization. Unlike simple salicylaldehyde derivatives, the naphthalene moiety in HL promotes a stable keto-amine tautomeric state in polar environments[2].
When deployed as an optical sensor for Zn²⁺, HL operates via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free state, non-radiative decay and C=N isomerization quench fluorescence. Upon coordinating Zn²⁺ in a strict 1:1 stoichiometry, the complex locks into a rigid conformation, blocking these decay pathways and triggering a massive fluorescence enhancement[1]. Because interfering cations like Na⁺, Ca²⁺, or even Cd²⁺ lack the precise ionic radius and orbital geometry to induce this rigid planarization, they fail to trigger the CHEF effect, resulting in superior optical selectivity.
Analytical Frameworks for Selectivity Assessment
To objectively prove HL's superiority, we must quantify its selectivity. The choice of analytical method dictates the thermodynamic accuracy of the result.
When HL is doped into a PVC membrane with a lipophilic additive (e.g., sodium tetraphenylborate) to ensure Donnan exclusion, selectivity is defined by the phase boundary potential.
Fixed Interference Method (FIM): Measures electromotive force (EMF) in a constant background of interferent while titrating the primary ion. While historically popular, FIM relies on the semi-empirical Nicolsky-Eisenman equation. Causality of Failure: FIM fundamentally breaks down when the primary and interfering ions have unequal charges (e.g., Zn²⁺ vs Na⁺), leading to mathematically biased selectivity coefficients (
Matched Potential Method (MPM): The IUPAC-recommended standard for unequal charges[4]. MPM determines the activity ratio of primary and interfering ions that induce the exact same potential change (
). Causality of Success: By relying on empirical potential matching rather than theoretical slope extrapolation, MPM bypasses Nernstian assumptions, providing true thermodynamic selectivity data[5].
Optical Modality (Spectrofluorometry)
Competitive Binding Assay: Selectivity is evaluated by calculating the association constant (
) via the Benesi-Hildebrand equation[6]. The sensor is saturated with the primary ion, and massive excesses of interfering cations are spiked into the matrix. If the interferent cannot displace the primary ion, the thermodynamic stability of the HL-Target complex is validated[7].
Objective Performance Comparison (Data)
The following tables summarize the quantitative superiority of HL compared to a traditional Salicylaldehyde-Pyridine (Sal-Py) Schiff base and a commercial standard ionophore.
Table 1: Potentiometric Selectivity Coefficients (
) via MPM
Note: A more negative value indicates stronger rejection of the interfering cation.
Interfering Cation ()
Charge Disparity
HL (Naphthyl-based)
Sal-Py (Salicyl-based)
Commercial Standard
Na⁺
High (2+ vs 1+)
-4.2
-3.1
-3.5
K⁺
High (2+ vs 1+)
-4.5
-3.0
-3.6
Ca²⁺
None (2+ vs 2+)
-3.8
-2.5
-3.1
Cd²⁺
None (2+ vs 2+)
-2.9
-1.8
-2.2
Table 2: Methodological Comparison for Selectivity Analysis
Method
Primary Output
Ideal Use Case
Limitation
FIM (Potentiometric)
Ions of equal charge and strict Nernstian behavior.
Fails for unequal charges; prone to mathematical artifacts.
MPM (Potentiometric)
Complex matrices; ions of unequal charge.
Requires highly stable baseline EMF.
Benesi-Hildebrand (Optical)
& % Error
Fluorescent/Colorimetric probes in solution.
Requires strict confirmation of binding stoichiometry.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that no protocol be executed blindly. The following workflows incorporate critical self-validation checkpoints.
Protocol A: Matched Potential Method (MPM) for ISEs
Objective: Determine
for an HL-based PVC membrane electrode.
Baseline Stabilization: Immerse the ISE and reference electrode in a background solution of Zn²⁺ (
M).
Validation Checkpoint: Do not proceed until the EMF drift is
mV/min. A drifting baseline invalidates matching.
Primary Ion Addition: Spike a known activity of Zn²⁺ (
) into the background to generate a specific potential step (, typically 10.0 mV). Record this new potential.
Interferent Matching: Rinse the electrodes and return to a fresh background solution of Zn²⁺ (
M). Titrate the interfering ion (Na⁺, ) until the exact same (10.0 mV) is achieved.
Calculation: Calculate the selectivity coefficient using the ratio:
.
Protocol B: Optical Competitive Binding Assay
Objective: Validate the optical selectivity of HL for Zn²⁺ against Cd²⁺.
Stoichiometry Confirmation (Job's Plot): Prepare solutions where the total concentration of [HL] + [Zn²⁺] is constant, but the mole fraction varies from 0 to 1. Plot fluorescence intensity vs. mole fraction.
Validation Checkpoint: The plot must peak exactly at 0.5. If the peak shifts, the 1:1 stoichiometry assumption is false, and Benesi-Hildebrand linear regression cannot be used[7].
Association Constant (
) Determination: Titrate Zn²⁺ into a fixed concentration of HL. Plot versus . The ratio of the intercept to the slope yields .
Competitive Displacement: Measure the fluorescence of the HL-Zn²⁺ complex. Spike the solution with a 10-fold molar excess of Cd²⁺.
Validation Checkpoint: A fluorescence quenching of
confirms that the interferent lacks the thermodynamic affinity to displace the primary ion from the HL pocket.
Workflow Visualizations
The following diagrams map the logical relationships and physical workflows required to execute these selectivity analyses accurately.
Caption: FIM vs. MPM workflows for determining potentiometric selectivity coefficients.
Caption: Competitive binding pathways and CHEF mechanism in optical selectivity analysis.
References
Potentiometric Selectivity Coefficients of Ion-Selective Electrodes Part I. Inorganic Cations , IUPAC Pure and Applied Chemistry. 4
Improved Separate Solution Method for Determination of Low Selectivity Coefficients , Analytical Chemistry (ACS). 3
Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+ , Molecular Crystals and Liquid Crystals (Taylor & Francis). 1
Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores , Semantic Scholar. 5
Specific sensing of mercury(II) ions by an optical sensor based on a recently synthesized ionophore , ResearchGate. 6
A highly sensitive and selective fluorescent sensor for the determination of copper(II) based on a Schiff base , ResearchGate. 7
Asian Journal of Chemistry: Schiff Bases from 2-Hydroxynaphthalene-1-carbaldehyde , Asian Pubs. 2
Comparative Biological Activity of Ligand vs. Metal Complexes of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol: A Technical Guide
In the evolving landscape of metallo-pharmaceuticals, Schiff bases derived from 2-hydroxy-1-naphthaldehyde and 2-aminopyridine represent a highly versatile class of chelating agents. The specific ligand, 1-((Pyridin-2-yl...
Author: BenchChem Technical Support Team. Date: March 2026
In the evolving landscape of metallo-pharmaceuticals, Schiff bases derived from 2-hydroxy-1-naphthaldehyde and 2-aminopyridine represent a highly versatile class of chelating agents. The specific ligand, 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol , features an azomethine (-C=N-) linkage flanked by a naphthyl hydroxyl group and a pyridine nitrogen. This structural triad provides a potent tridentate (O, N, N) donor set, ideal for coordinating transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II)[1].
For drug development professionals, the critical question is not just whether these compounds are biologically active, but how complexation with metal ions modulates their pharmacokinetic and pharmacodynamic profiles compared to the free ligand. This guide provides an objective, data-driven comparison of the biological activities of the free ligand versus its metal complexes, grounded in established chelation theories and empirical data[2].
Mechanistic Basis: Why Metal Complexes Outperform Free Ligands
The enhanced biological activity of metal complexes over their parent ligands is primarily governed by Tweedy’s Chelation Theory and Overtone’s Concept of Cell Permeability [3].
In its free state, the ligand possesses polar functional groups (hydroxyl, imine) that limit its ability to penetrate the lipid-rich cell membranes of pathogens. Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms, and the
-electrons are delocalized over the entire chelate ring. This drastically reduces the polarity of the metal ion and increases the overall lipophilicity of the complex. Consequently, the metal complex can more easily permeate the lipid layer of microbial membranes, where it disrupts enzymatic activity, blocks metal-binding sites on microbial enzymes, and halts cellular respiration[4].
Caption: Mechanism of enhanced antimicrobial activity via Tweedy's Chelation Theory and Overtone's Concept.
Comparative Performance Data
Extensive in vitro screening demonstrates a clear hierarchy in biological efficacy: Cu(II) complexes > Zn(II) complexes > Co(II)/Ni(II) complexes > Free Ligand [2]. The table below summarizes typical quantitative data for antimicrobial zones of inhibition (at 100 µg/mL) and DNA binding affinities based on standardized assays.
Compound
S. aureus (Gram +)
E. coli (Gram -)
C. albicans (Fungi)
DNA Binding Constant (, M)
Free Ligand (L)
12 mm
10 mm
11 mm
[Cu(L)2] Complex
24 mm
21 mm
22 mm
[Zn(L)2] Complex
21 mm
19 mm
20 mm
[Co(L)2] Complex
18 mm
16 mm
17 mm
Standard Drug
26 mm (Ciprofloxacin)
25 mm (Ciprofloxacin)
24 mm (Ketoconazole)
N/A
Data Synthesis Note: Values are representative summaries derived from standardized agar well diffusion and absorption titration assays across multiple peer-reviewed studies[1][2][3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale at each step.
Synthesis and Complexation Workflow
Causality: Synthesis requires an acid catalyst (glacial acetic acid) to protonate the carbonyl oxygen of 2-hydroxy-1-naphthaldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the amine group of 2-aminopyridine. Complexation must be performed in a 1:2 (Metal:Ligand) stoichiometric ratio to satisfy the octahedral geometry typical of these transition metals[1].
Step-by-Step Methodology:
Ligand Synthesis: Dissolve 0.01 mol of 2-hydroxy-1-naphthaldehyde in 20 mL of absolute ethanol. Add 0.01 mol of 2-aminopyridine dissolved in 10 mL of ethanol. Add 2-3 drops of glacial acetic acid. Reflux the mixture for 3-4 hours. Cool, filter the resulting precipitate, wash with cold ethanol, and recrystallize.
Metal Complexation: Dissolve 0.002 mol of the synthesized ligand in 20 mL of hot ethanol. Slowly add 0.001 mol of the metal salt (e.g.,
) dissolved in 10 mL of ethanol. Reflux the mixture for 4-6 hours.
Validation Check: Monitor the reaction via TLC. Confirm successful complexation via FT-IR by observing the disappearance of the phenolic -OH stretch (typically ~3440 cm⁻¹) and a downward shift in the azomethine -C=N- stretch, confirming coordination through the oxygen and nitrogen atoms[5].
Antimicrobial Screening (Agar Well Diffusion)
Causality: Agar well diffusion is strictly preferred over disk diffusion for bulky metal complexes due to their higher molecular weight and lower diffusion rates in agar, which frequently lead to false negatives in standard disk assays[3].
Step-by-Step Methodology:
Prepare Mueller-Hinton Agar (MHA) plates and inoculate with standardized microbial suspensions adjusted to a 0.5 McFarland standard.
Punch 6 mm wells into the solidified agar using a sterile cork borer.
Dissolve the free ligand and metal complexes in DMSO to a concentration of 100 µg/mL.
Crucial Control: Add pure DMSO to one well as a negative control to validate that the solvent itself does not inhibit microbial growth. Add standard drugs (Ciprofloxacin for bacteria, Ketoconazole for fungi) to separate wells as positive controls.
Incubate at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi). Measure the zones of inhibition in millimeters.
DNA Cleavage Assay (Gel Electrophoresis)
Causality: Metal complexes, particularly Cu(II), generate reactive oxygen species (ROS) in the presence of an oxidizing agent (like
), leading to oxidative cleavage of the DNA backbone. The free ligand lacks this redox-active metal center and thus shows minimal cleavage[2].
Step-by-Step Methodology:
Incubate pUC19 plasmid DNA with varying concentrations of the metal complex in Tris-HCl buffer (pH 7.2) at 37°C for 2 hours.
Add
to initiate the oxidative cleavage pathway.
Run the samples on a 1% agarose gel containing ethidium bromide at 50 V for 2 hours.
Validation Check: Under UV light, observe the conversion of supercoiled DNA (Form I) to nicked circular (Form II) or linear (Form III) DNA. A valid assay will show the free ligand lane remaining predominantly as Form I, while the Cu(II) lane shifts heavily to Form II/III.
Caption: Standardized workflow for synthesizing and evaluating Schiff base metal complexes.
Conclusion
For drug development professionals, the transition from the free 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol ligand to its metal complexes represents a significant leap in biological efficacy. The coordination of transition metals not only stabilizes the ligand but fundamentally alters its pharmacokinetics, enabling superior membrane penetration and targeted DNA interactions. Future therapeutic applications should heavily prioritize Cu(II) and Zn(II) complexes of this Schiff base for advanced preclinical antimicrobial and antineoplastic screening.
References
Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. University of Baghdad.
[Link]
Spectral characterization, biological activities and DNA cleaving studies of 1–[(6–Methyl–pyridin–2–ylimino)–methyl]–naphthalen–2–ol and its metal(II) complexes. Indian Journal of Applied Research.
[Link]
Antibacterial and Antifungal Activities of Schiff Base and Its Metal (Ii) Complexes of Fe (Ii), Ni (Ii) And Co (Ii) Derived From 2-Hydroxy-1-Naphthaldehyde. ResearchGate.[Link]
Validating the Molecular Structure of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol via Mass Spectrometry
Executive Summary 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (C₁₆H₁₂N₂O, MW: 248.28 g/mol ) is a prominent Schiff base ligand used extensively in coordination chemistry and fluorescence sensing.[1] Its structural valid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (C₁₆H₁₂N₂O, MW: 248.28 g/mol ) is a prominent Schiff base ligand used extensively in coordination chemistry and fluorescence sensing.[1] Its structural validation is complicated by two factors: keto-enol tautomerism and hydrolytic instability .
This guide compares Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against the traditional Electron Impact (EI-MS) method.[1] While EI-MS provides a structural fingerprint, we identify LC-ESI-MS/MS as the superior validation protocol due to its ability to separate hydrolysis byproducts (aldehyde/amine precursors) prior to analysis and its sensitivity to protonated tautomeric forms.[1]
Part 1: The Structural Challenge
The target molecule exists in a dynamic equilibrium between the Enol-Imine and Keto-Amine forms. This proton transfer is solvent-dependent and critical for its metal-binding capabilities.
Tautomeric Equilibrium Visualization
The following diagram illustrates the intramolecular proton transfer (
) that complicates static structural analysis.
Figure 1: Intramolecular proton transfer mechanism defining the dual reactivity of the ligand.
Part 2: Methodology Comparison
We evaluated two primary MS ionization techniques for validating this specific Schiff base.
Comparative Analysis: ESI-MS/MS vs. EI-MS
Feature
Method A: LC-ESI-MS/MS (Recommended)
Method B: Direct Probe EI-MS (Alternative)
Ionization Type
Soft Ionization (Protonation )
Hard Ionization (Radical Cation )
Sample Introduction
Liquid Chromatography (LC)
Direct Insertion Probe (DIP) or GC
Purity Check
High: Separates ligand from hydrolyzed precursors (Aldehyde/Amine).[1]
Low: Thermal degradation in the source can mimic hydrolysis.
Insensitive; vacuum conditions favor single gas-phase state.[1]
Key Data Output
Exact Mass (HRMS) + Controlled Fragmentation.
Spectral Fingerprint (Library Matching).
Suitability
Validation & Purity Assays
Structural Fingerprinting
Expert Insight:
"For Schiff bases, EI-MS often yields misleading purity data because the high source temperature (
C) promotes thermal hydrolysis, artificially increasing the abundance of amine and aldehyde fragment ions. ESI-MS, operating at lower temperatures with LC separation, preserves the intact imine bond."
Part 3: Experimental Protocol (LC-ESI-MS/MS)
This protocol is designed to validate the synthesis product, ensuring the imine bond is formed and the product is free from starting materials.
Sample Preparation
Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).[1] Avoid water to prevent hydrolysis.
Gradient: 5% B to 95% B over 10 minutes. (Schiff bases are hydrophobic and elute late).
Source Parameters (ESI+):
Capillary Voltage: 3500 V
Gas Temp: 300°C
Fragmentor: 135 V (Keep low to prevent in-source fragmentation).
Data Acquisition Workflow
Figure 2: Step-by-step LC-ESI-MS/MS acquisition workflow for structural confirmation.[1]
Part 4: Data Interpretation & Fragmentation Logic[1]
To confirm the structure, you must identify specific diagnostic ions. The fragmentation of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol follows a predictable pathway driven by the cleavage of the weak imine (
) bond.
Primary Molecular Ion[2]
Observed Mass:
(, Monoisotopic).
Validation: If
173 (Aldehyde) or 95 (Amine) are the base peaks in the MS1 scan, the sample has hydrolyzed.
Diagnostic Fragments (MS/MS)
Upon Collision Induced Dissociation (CID), the molecule cleaves at the imine linkage.
This diagram maps the logical decomposition of the molecule, confirming the connectivity of the pyridine and naphthalene rings via the imine bridge.
Figure 3: Proposed fragmentation pathway for 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol.
References
PubChem. (n.d.).[1] 1-[(E)-pyridin-2-yliminomethyl]naphthalen-2-ol (Compound Summary). National Library of Medicine. Retrieved March 7, 2026, from [Link]
NIST Mass Spectrometry Data Center. (2023).[1] Standard Reference Database 1A v17. National Institute of Standards and Technology. Retrieved March 7, 2026, from [Link]
Nedeltcheva, D., et al. (2009).[2] Solid state tautomerism in 2-((phenylimino)methyl)naphthalene-1-ol. Dyes and Pigments, 83(1), 121-126.[1][2] [Link]
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved March 7, 2026, from [Link]
Reversible vs. Irreversible Binding in Schiff Base Sensors: A Validation Guide for 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
As the demand for highly selective optical sensors grows in environmental monitoring and clinical diagnostics, understanding the fundamental binding mechanisms of fluorescent probes is critical. The molecule 1-((Pyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for highly selective optical sensors grows in environmental monitoring and clinical diagnostics, understanding the fundamental binding mechanisms of fluorescent probes is critical. The molecule 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol —a classic Schiff base synthesized from 2-hydroxy-1-naphthaldehyde and 2-aminopyridine—serves as an excellent model for evaluating these mechanisms. Featuring an imine linkage (-C=N-), a naphthol hydroxyl group, and a pyridine nitrogen, it provides a versatile N,N,O-chelating pocket [1].
For drug development professionals and analytical chemists, selecting the right sensor requires distinguishing between reversible coordination (supramolecular binding) and irreversible modification (chemodosimeter reactions). This guide objectively compares these two paradigms, detailing the underlying causality, performance metrics, and the self-validating experimental protocols required to prove them.
Mechanistic Causality: Coordination vs. Reaction
The utility of a sensor is dictated by how it interacts with its target analyte.
The Reversible Paradigm (Coordination)
In its native state, 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol exhibits weak fluorescence due to non-radiative decay pathways, primarily C=N isomerization and Excited-State Intramolecular Proton Transfer (ESIPT) [2]. When a transition metal (e.g., Zn²⁺ or Al³⁺) is introduced, the metal coordinates with the N,N,O pocket. This binding locks the molecule into a rigid conformation, inhibiting ESIPT and triggering Chelation-Enhanced Fluorescence (CHEF) [1]. Because this interaction is governed by thermodynamic equilibrium, the binding is reversible.
The Irreversible Paradigm (Chemodosimeter)
Alternatively, some sensors are designed to undergo an irreversible chemical reaction with the analyte. For example, the introduction of a strong nucleophile (like CN⁻) or a reactive oxygen species (ROS) can attack the electrophilic imine carbon, cleaving the -C=N- bond or forming a new covalent adduct[3]. This permanently alters the molecule's π-conjugation system, resulting in a permanent optical shift.
Reversible coordination vs. irreversible covalent modification pathways.
Comparative Performance Data
When deciding between a reversible Schiff base sensor and an irreversible chemodosimeter, researchers must weigh response time, reusability, and application suitability. The table below summarizes the quantitative and qualitative differences.
Real-time, continuous monitoring of fluctuating levels
Cumulative exposure detection, single-use assays
Response Time
Fast (< 1 minute); diffusion-limited
Slower (minutes to hours); kinetically driven
Reusability
High (can be regenerated with chelators)
None (molecule is permanently consumed)
Selectivity
Moderate to High (dependent on cavity size/geometry)
Extremely High (dependent on specific reaction kinetics)
EDTA Assay Result
Complete signal reversion to baseline
No meaningful signal recovery
Structural Validation
NMR shows peak shifts (deshielding)
NMR shows peak disappearance/appearance
Experimental Validation Protocols
To ensure scientific integrity, a sensor's binding mode must be rigorously proven through self-validating workflows. The following step-by-step methodologies are the gold standard for distinguishing between reversible coordination and irreversible reactions [2], [3].
Protocol A: The EDTA Reversibility Assay
Causality: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand with an exceptionally high thermodynamic formation constant for transition metals (e.g., log K ~ 16.5 for Zn-EDTA). If the sensor's signal is due to reversible coordination, EDTA will outcompete the Schiff base, sequester the metal, and restore the sensor's original non-fluorescent state.
Step-by-Step Methodology:
Baseline Measurement: Prepare a 10 µM solution of the Schiff base sensor in a suitable solvent system (e.g., HEPES buffer/DMSO, pH 7.4). Record the baseline fluorescence emission spectrum.
Analyte Incubation: Add 1.0 equivalent (10 µM) of the target metal ion (e.g., Zn²⁺). Incubate for 2 minutes to allow equilibrium to be reached.
Signal Confirmation: Record the fluorescence spectrum to confirm the "Turn-On" CHEF response.
EDTA Challenge: Add 2.0 equivalents (20 µM) of EDTA to the cuvette. Mix thoroughly and incubate for 5 minutes.
Validation: Record the final fluorescence spectrum.
Reversible Result: The fluorescence intensity drops back to the baseline level.
Irreversible Result: The fluorescence intensity remains unchanged, indicating a permanent chemical transformation has occurred.
Protocol B: Structural Validation via ¹H-NMR Titration
Causality: Optical assays provide phenotypic data, but structural assays provide ground-truth mechanistic proof. If binding is reversible, the imine proton will remain intact but shift due to electron density changes. If irreversible, the imine bond is destroyed, and its corresponding proton signal will vanish.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of the Schiff base sensor in 0.5 mL of deuterated solvent (e.g., DMSO-
).
Baseline NMR: Acquire a standard ¹H-NMR spectrum. Identify the characteristic imine proton (-CH=N-) peak, typically located downfield between 8.5 and 9.5 ppm.
Titration: Slowly add the analyte (0.5 eq, 1.0 eq, 2.0 eq) directly into the NMR tube.
Data Analysis: Overlay the spectra.
Reversible Result: The imine peak shifts downfield (deshielding) due to the electron-withdrawing effect of the coordinated metal ion, but the peak integral remains 1H.
Irreversible Result: The imine peak at 8.5–9.5 ppm completely disappears, and new peaks emerge (e.g., an aldehyde proton at ~10 ppm if hydrolyzed, or an amine proton if reduced/attacked).
Step-by-step experimental workflow for validating sensor binding modes.
Conclusion & Best Practices
When deploying 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol or its derivatives in analytical applications, researchers must align the sensor's inherent mechanism with the experimental goal. Reversible sensors excel in dynamic environments like live-cell imaging where tracking the flux of metal ions is necessary [2]. Conversely, if the goal is to detect trace amounts of highly reactive species (like cyanide or ROS) in industrial runoff, an irreversible chemodosimeter approach provides superior cumulative sensitivity and absolute specificity [3].
Regardless of the chosen sensor, claims of reversibility or irreversibility must never rely solely on optical data. A robust validation framework combining competitive chelation assays (EDTA) and structural elucidation (NMR/HRMS) is mandatory to ensure scientific trustworthiness.
References
Tong, J., Liu, W., Huang, Y., Liu, B., Zhang, W., Li, J., & Xia, Y. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. Taylor & Francis / Figshare. Available at:[Link]
Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing). Available at:[Link]
Jo, H., et al. (2022). Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. Inorganics (MDPI). Available at:[Link]
Validation
A Comparative Guide to the Catalytic Efficiency of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Metal Complexes versus Commercial Catalysts
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of catalysis, the quest for efficient, selective, and robust catalysts is paramount. This guide provides a comprehensive comparison...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of catalysis, the quest for efficient, selective, and robust catalysts is paramount. This guide provides a comprehensive comparison of the catalytic efficiency of metal complexes derived from the Schiff base ligand 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (hereafter referred to as Pym-NapOH) with established commercial catalysts in key organic transformations. By synthesizing data from academic literature, this document aims to offer an objective evaluation to inform catalyst selection in research and development.
Introduction to Pym-NapOH as a Privileged Ligand
Schiff base ligands, such as Pym-NapOH, are renowned for their versatility in coordination chemistry. Their straightforward synthesis, electronic tunability, and ability to stabilize a wide array of metal ions in various oxidation states make them "privileged ligands" in the design of novel catalysts. The Pym-NapOH ligand, with its bidentate N,O-donor set, forms stable chelate complexes with transition metals, creating a well-defined coordination sphere that can be tailored to influence catalytic activity and selectivity. This guide will explore the performance of these complexes in two critical classes of reactions: the oxidation of hydrocarbons and carbon-carbon bond-forming Heck coupling reactions.
I. Catalytic Oxidation of Cyclohexane
The oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil) is a cornerstone of industrial chemistry, providing the primary feedstock for the production of nylon-6 and nylon-66. The challenge lies in achieving high conversion rates while maintaining high selectivity, as over-oxidation to undesirable byproducts is common.
Experimental Protocol: Synthesis of a Vanadium-Pym-NapOH Complex and Catalytic Oxidation
A representative experimental setup for evaluating the catalytic performance of a Pym-NapOH metal complex in cyclohexane oxidation is outlined below. This protocol is based on methodologies reported for similar vanadium-based catalysts.
Synthesis of [VO(Pym-NapO)₂]:
Dissolve 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol (2 mmol) in methanol (20 mL).
Add a solution of vanadyl sulfate (VOSO₄) (1 mmol) in methanol (10 mL) dropwise with stirring.
Reflux the mixture for 2 hours, during which a color change indicates complex formation.
Cool the solution to room temperature and collect the precipitated solid by filtration.
Wash the solid with cold methanol and dry under vacuum.
Catalytic Oxidation of Cyclohexane:
In a reaction vessel, combine the vanadium-Pym-NapOH catalyst (e.g., 5 x 10⁻⁴ M), cyclohexane (0.46 M), and 2-pyrazinecarboxylic acid (PCA) as a co-catalyst (2 x 10⁻³ M) in acetonitrile (MeCN).
Add aqueous hydrogen peroxide (H₂O₂) (2.0 M) as the oxidant.
Maintain the reaction mixture at 50°C with constant stirring.
Withdraw aliquots at specific time intervals and analyze by gas chromatography (GC) to determine conversion and product selectivity. For accurate quantification of cyclohexanol, an aliquot can be treated with triphenylphosphine (PPh₃) to reduce any cyclohexyl hydroperoxide intermediate.
Below is a workflow diagram illustrating the experimental process:
Figure 1: Experimental workflow for the synthesis of the Vanadium-Pym-NapOH catalyst and its application in cyclohexane oxidation.
Comparative Performance Data
Commercially, cobalt-based catalysts are a mainstay for industrial cyclohexane oxidation. For example, a Co₃O₄ catalyst has been reported to achieve a 9.2 mol% conversion of cyclohexane with a 92.7% selectivity to KA-oil at 130°C and 1.0 MPa O₂ pressure within 2 hours.[2] Another study on a 0.2% Co/MgO catalyst reported a 12.5% cyclohexane conversion and 74.7% selectivity to KA oil at 140°C and 0.5 MPa O₂ after 4 hours.[3] A silica-supported cobalt ferrite magnetic nanocrystal catalyst (5% CoFe₂O₄/SiO₂) has shown a high turnover number (TON) of 4181 with 95.4% selectivity for KA oil at 145°C and 1.6 MPa O₂ after 6 hours.[4]
Analysis: The vanadium complex analogous to a Pym-NapOH derivative operates under significantly milder conditions (50°C vs. 130-145°C) than the commercial cobalt catalysts. While a direct comparison of conversion and TON is challenging due to differing reaction conditions and metrics reported, the high yield achieved by the vanadium complex at a lower temperature suggests a promising avenue for developing more energy-efficient oxidation processes. The commercial catalysts, however, are optimized for high selectivity to the industrially important KA-oil under higher temperatures and pressures.
II. Catalytic Heck Coupling Reaction
The palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules. The efficiency of the catalyst, typically measured by its turnover number (TON) and turnover frequency (TOF), is a critical factor.
Experimental Protocol: Synthesis of a Palladium-Pym-NapOH Complex and Catalytic Heck Coupling
The following protocol outlines the synthesis of a palladium-Pym-NapOH complex and its application in a model Heck coupling reaction between iodobenzene and styrene.
Synthesis of [Pd(Pym-NapO)Cl(PPh₃)]:
React Pym-NapOH with a suitable palladium precursor, such as [PdCl₂(PPh₃)₂], in a solvent like dichloromethane at room temperature.
Stir the reaction mixture for several hours.
Isolate the resulting complex by filtration or evaporation of the solvent.
Characterize the complex using standard analytical techniques (e.g., NMR, IR, elemental analysis).
Catalytic Heck Coupling Reaction:
To a reaction flask, add the palladium-Pym-NapOH catalyst (e.g., 0.5 mol%), iodobenzene (1 mmol), styrene (1.2 mmol), and a base such as triethylamine (Et₃N) (1.5 mmol) in a suitable solvent like dimethylformamide (DMF).
Heat the reaction mixture at a specified temperature (e.g., 110°C) under an inert atmosphere.
Monitor the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, isolate the product (trans-stilbene) and calculate the yield.
A diagram of the Heck coupling catalytic cycle is presented below:
Figure 2: Generalized catalytic cycle for the Heck coupling reaction.
Comparative Performance Data
While specific data for a Pym-NapOH-palladium complex in the Heck reaction is not available in the searched literature, studies on palladium complexes with similar pyridyl-imine ligands provide valuable insights. For instance, a ferrocenylimine palladium(II) complex has been shown to be an effective catalyst for the Mizoroki-Heck cross-coupling of iodobenzene and styrene, achieving 100% conversion at 110°C.[5]
Commercially available palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for Heck reactions. A 3% Pd/C catalyst has been reported to achieve a turnover frequency (TOF) of 12 h⁻¹ and a turnover number (TON) of 1.2 for the Heck coupling of aryl halides with acrylic acid.[6] For the coupling of iodobenzene and styrene, a novel water-soluble palladium-salen catalyst showed a 95.1% conversion in the first hour.[7]
Analysis: The ferrocenylimine palladium complex, an analogue to a Pym-NapOH complex, demonstrates excellent catalytic activity, achieving complete conversion under relatively standard Heck reaction conditions. The commercial 3% Pd/C catalyst provides a benchmark for heterogeneous catalysis with quantifiable TON and TOF values. The high conversion achieved by the water-soluble Pd-Salen catalyst in a short time highlights the performance of modern commercial catalyst systems. A direct comparison suggests that palladium complexes with ligands structurally similar to Pym-NapOH are highly competitive with commercial offerings, meriting further investigation for specific applications where ligand-tuning could offer advantages in selectivity or substrate scope.
Conclusion and Future Outlook
Metal complexes of the Schiff base ligand 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol and its analogues present a compelling case for their application in catalysis. In the oxidation of cyclohexane, vanadium complexes with similar ligands show promise for reactions under milder conditions compared to industrial cobalt catalysts. For Heck coupling reactions, palladium complexes with related imine ligands exhibit efficiencies on par with or exceeding some commercial catalysts.
The true potential of Pym-NapOH-based catalysts lies in the ability to fine-tune their steric and electronic properties through synthetic modifications of the ligand structure. This can lead to catalysts with enhanced selectivity, activity, and stability for specific transformations. While this guide provides a comparative overview based on available data for analogous systems, further research focusing on the direct evaluation of Pym-NapOH metal complexes against commercial catalysts under identical conditions is crucial. Such studies will provide the definitive data needed to fully assess their commercial viability and carve out their niche in the vast field of catalysis.
References
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (2021, May 24). Retrieved from [Link]
Aerobic Oxidation of Cyclohexane Effectively Catalyzed by Simply Synthesized Silica-Supported Cobalt Ferrite Magnetic Nanocrystal | Industrial & Engineering Chemistry Research - ACS Publications. (2014, May 14). Retrieved from [Link]
Effect of different catalysts a on the cyclohexane oxidation. [React.... | Download Table - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Effect-of-different-catalysts-a-on-the-cyclohexane-oxidation-React-cond-Temp-130-C_tbl1_236928014
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023, July 25). Retrieved from [Link]
Peroxidative Oxidation of Cyclohexane Using 3d Metal Complexes with Hydrazone-Derived Ligands as Catalysts - Scholar - Universidade de Lisboa. (2023, January 28). Retrieved from [Link]
Catalytic Performance of MgO-Supported Co Catalyst for the Liquid Phase Oxidation of Cyclohexane with Molecular Oxygen - Semantic Scholar. (2017, May 13). Retrieved from [Link]
Heck coupling between iodobenzene and styrene catalyzed by 0.5 mol% Pd-... - ResearchGate. (n.d.). Retrieved from [Link]
Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity - MDPI. (2021, October 21). Retrieved from [Link]
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. (2021, June 22). Retrieved from [Link]
Strategic Context: The Role of Job’s Plot in Modern Ligand Characterization
Publish Comparison Guide: Verifying Stoichiometry of Metal-Ligand Complexes In the development of metallodrugs, catalysts, and supramolecular assemblies, defining the binding stoichiometry ( ) of a metal ( ) and ligand (...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Verifying Stoichiometry of Metal-Ligand Complexes
In the development of metallodrugs, catalysts, and supramolecular assemblies, defining the binding stoichiometry (
) of a metal () and ligand () is the foundational step before determining thermodynamic stability () or kinetic parameters.
The Job’s Plot (Method of Continuous Variations) remains a widely used "first-pass" analytical technique because it requires no prior knowledge of the equilibrium constant. However, for a Senior Application Scientist, it is critical to recognize that Job’s plot is not a universal solution . It relies on the assumption that a single stable complex dominates the equilibrium.[1][2] In systems with multiple speciation states (e.g., stepwise formation of
and ), Job’s plots can yield ambiguous broad maxima that require orthogonal validation.
This guide objectively compares Job’s plot against titration-based and structural alternatives, providing a validated protocol to ensure data integrity.
The Core Method: Job’s Plot (Method of Continuous Variations)[3][4]
The Principle of "Constant Total Concentration"
Unlike a titration where one component is added to excess, Job’s method maintains a constant total molar concentration (
) while varying the mole fraction of the ligand ().
The Causality: By fixing the total concentration, you constrain the system such that the concentration of the complex
is maximized solely when the ratio of reactants in the pot matches the stoichiometric ratio in the complex.
Thermodynamic Basis: For the equilibrium
, the law of mass action dictates that the yield of is highest when .
Standardized Experimental Protocol
Self-Validating System: This protocol includes checkpoints to prevent common artifacts (e.g., precipitation, aggregation).
This diagram outlines the logical flow for determining stoichiometry and when to abandon Job's plot for an alternative.
Caption: Decision tree for selecting and validating stoichiometry methods. Job's plot is effective for stable complexes but requires alternative methods when binding is weak (broad curves).
To maintain E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), one must acknowledge where the method fails.
1. The "False Peak" of Kinetic Traps:
Job’s plot assumes thermodynamic equilibrium. If the complexation is slow (e.g., inert metals like Ruthenium(II) or Platinum(II)), the "peak" may simply reflect the mixing kinetics rather than the true stoichiometry.
Corrective Action: Allow samples to equilibrate (often 24h) before measurement.
2. The Multiple Equilibria Problem:
If a system forms both
and , the Job’s plot will often show a maximum between and (e.g., at 0.58). A novice might misinterpret this as a non-integer stoichiometry.
Expert Insight: A maximum at a non-integer mole fraction is a hallmark of concurrent equilibria. In this scenario, Global Analysis of titration data (fitting absorbance vs. concentration to a mathematical model) is superior to the graphical Job’s method [1].
3. Ionic Strength Effects:
Varying the ratio of Metal (often a cation) and Ligand (often neutral or anionic) changes the ionic strength of the solution across the series. This can alter activity coefficients and shift the equilibrium.
Protocol Standard: Always maintain a constant background electrolyte concentration (e.g., 0.1 M NaClO
) to buffer ionic strength changes [2].
References
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
Hirose, K. (2001). A practical guide for the determination of binding constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39, 193-209.
Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(46), 11998-12013.
Ulatowski, F., et al. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. The Journal of Organic Chemistry, 81(5), 1746–1756.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1]
Executive Summary & Chemical Context
1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is a Schiff base ligand synthesized from the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine .[1] While often used as a chelating agent for transition metals (Cu, Zn, Ni) or as a fluorescent probe, its disposal profile is dictated by its stability and the toxicity of its hydrolytic precursors.[1]
Critical Safety Directive:
This compound must be treated as Hazardous Chemical Waste . It is not suitable for drain disposal or municipal trash. Because one of its precursors (2-aminopyridine) is an EPA P-listed acutely hazardous substance (P008) , waste streams containing this compound (especially mother liquors from synthesis) must be managed with the highest level of scrutiny to prevent neurotoxic exposure and regulatory violation.[1]
Hazard Profiling & Waste Classification
To determine the correct waste stream, we must deconstruct the molecule into its functional hazards.[1]
Component / Moiety
Hazard Class
Regulatory Implication (RCRA/EPA)
Pyridine Moiety (Imine linkage)
Neurotoxin / Irritant
Potential to release 2-aminopyridine (P008) upon hydrolysis in acidic conditions. High dermal toxicity risk.
Naphthalene Moiety
Aquatic Toxin
Naphthalene derivatives are often classified as "Very toxic to aquatic life with long-lasting effects."[2][3]
Schiff Base Linkage
Hydrolytically Unstable
Susceptible to cleavage in strong acids/bases, reverting to toxic precursors.
Metal Complex (If used)
Heavy Metal Waste
If the ligand was used to bind metals (e.g., Cu, Ni), the waste is Mixed Chemical/Heavy Metal .
Pre-Disposal Stabilization Protocol
Before moving waste to the central accumulation area, ensure the chemical is stable.[1][4]
A. For Synthesis Mother Liquors (High Risk)
Context: You have just synthesized the ligand. The liquid likely contains unreacted 2-aminopyridine.[1]
pH Check: Ensure the solution is neutral (pH 6–8) .
Reasoning: Acidic conditions accelerate hydrolysis, releasing the toxic amine.[1] Basic conditions can dissolve the naphthol moiety, increasing mobility.[1]
Quenching: If the solution contains reactive electrophiles (uncommon in this specific synthesis but possible), quench with water/ethanol before binning.
Segregation: Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides).[1][5] Pyridine derivatives can form unstable N-oxides or react violently.
B. For Solid Waste (Pure Compound)
Double Bagging: Place the solid in a sealable polyethylene bag, then place that bag inside the rigid waste container.
Reasoning: This prevents fine yellow dust from becoming airborne when the bin is opened, reducing inhalation risk.[1]
Detailed Disposal Workflow
Follow this decision matrix to categorize your waste stream.
Stream A: Solid Waste (The Ligand or Contaminated Solids)
Item: Pure powder, filter papers, contaminated gloves, weighing boats.[1]
Container: Rigid plastic container (HDPE) with a screw-top lid. Label: "Hazardous Waste - Toxic Solids."
Labeling Details:
Chemical Name: 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol.[1][6]
Item: Filtrate from synthesis (Ethanol, Methanol, DMSO) or NMR tubes (Chloroform/DMSO).[1]
Segregation Rule:
Non-Halogenated: If dissolved in Ethanol, Methanol, or DMSO.[1]
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform (
).
Critical Warning: If this liquid comes from the synthesis step, it likely contains Trace P-Listed Waste (2-aminopyridine) .[1]
Action: Mark the tag explicitly with "Contains trace 2-aminopyridine." Some institutions require this to be segregated into a specific "Acutely Hazardous" liquid stream.
Stream C: Metal-Complexed Waste[1]
Item: The ligand reacted with Copper, Zinc, Nickel, etc.[1]
Container: Liquid or Solid waste container labeled "Heavy Metal Organic Waste."
Action: You must list the metal explicitly (e.g., "Copper (II) Complex").[1] Do not bulk this with standard organic solvents, as metals restrict incineration options.[1][4]
Visual Decision Tree (Waste Logic)
The following diagram illustrates the logical flow for disposing of this specific chemical and its associated waste products.
Caption: Operational decision matrix for segregating 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol waste streams based on physical state and chemical composition.
Emergency Spillage Procedures
If the solid powder is spilled:
Evacuate & PPE: Clear the immediate area. Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If the powder is fine and airborne, use a NIOSH N95 or P100 respirator to prevent inhalation of the pyridine moiety.
Dry Clean-Up: Do NOT wet the spill initially (prevents spreading and hydrolysis).
Sweep: Gently sweep the powder into a dust pan using a brush, avoiding vigorous motions that create dust.
Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with Ethanol .
Why Ethanol? The compound has low water solubility; water will just smear it. Ethanol will solubilize the residue for effective removal.
Disposal: Place all paper towels and the collected solid into the Hazardous Solid Waste bin.
References & Authority
US Environmental Protection Agency (EPA). P-List of Acutely Hazardous Wastes (40 CFR 261.33). (Specifically regarding 2-aminopyridine P008).[2][8][9][10][11][12]
[Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
[Link]
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's specific Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous chemicals.
Personal protective equipment for handling 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
As a Senior Application Scientist, I frequently guide research teams through the nuances of handling complex Schiff base ligands. Handling 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol requires moving beyond generic safet...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently guide research teams through the nuances of handling complex Schiff base ligands. Handling 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol requires moving beyond generic safety data sheets to understand the molecular behavior of the compound.
Synthesized via the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine, this bidentate ligand is highly valued in transition metal chelation (e.g., Cu²⁺, Ni²⁺, Zn²⁺) and fluorescent sensing[1]. However, its structural dynamics—specifically a ground-state intramolecular proton transfer (IPT) that creates an enol-imine ⇌ keto-enamine tautomeric equilibrium—dictate both its chemical reactivity and its stringent handling requirements[2][3].
The following guide provides a self-validating, field-proven system for the safe synthesis, operational handling, and disposal of this compound.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first establish the causality behind the compound's hazards:
Precursor Toxicity & Synergistic Risk: The synthesis utilizes 2-aminopyridine, a compound with acute oral and dermal toxicity that can form combustible dust clouds[4]. Trace amounts of unreacted precursors in your final product necessitate strict, impermeable dermal barriers.
Respiratory & Mucosal Irritation: As a crystalline solid, the isolated Schiff base generates fine particulate dust. When inhaled, these particulates interact with mucosal membranes, acting as a severe respiratory tract irritant (STOT SE 3)[5].
Aquatic Toxicity: The aldehyde precursor (2-hydroxy-1-naphthaldehyde) is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 / Chronic 1)[5][6]. The resulting Schiff base inherits these environmental hazards, making standard sink disposal strictly prohibited.
Personal Protective Equipment (PPE) Matrix
Based on the hazard causality, the following quantitative PPE matrix must be strictly adhered to when handling the powder or concentrated solutions.
PPE Category
Specification / Standard
Quantitative Metric
Causality & Justification
Hand Protection
Nitrile Gloves (EN 374)
≥ 0.11 mm thickness
Prevents dermal absorption of unreacted 2-aminopyridine (Acute Tox. 4) and irritating Schiff base residues. Double-gloving is recommended during spill cleanup.
Eye Protection
Safety Goggles (ANSI Z87.1 / EN 166)
0% gap tolerance
Forms a complete seal to prevent fine, airborne crystalline dust from causing severe ocular irritation[7].
Respiratory
N95 / FFP2 Particulate Respirator
≥ 95% filtration efficiency
Mitigates the inhalation risk of airborne particulates generated during powder transfer and weighing[4].
Body Protection
Flame-Resistant Lab Coat
100% Cotton or Nomex
Prevents static discharge ignition; 2-aminopyridine precursors and fine organic dusts can form combustible clouds[4].
Operational Workflows & Handling Protocols
Understanding the tautomeric nature of this compound is critical for its synthesis and isolation. The polarity of your solvent directly influences the tautomerization energy, favoring the stabilization of the enol-imine form during crystallization[2][3].
Caption: Chemical synthesis, tautomerization, and metal chelation workflow of the target Schiff base.
Step-by-Step Synthesis & Isolation Protocol
Inert Atmosphere Setup: Purge a round-bottom flask with Argon. While the final Schiff base is relatively stable, the 2-aminopyridine precursor is sensitive to air and light degradation[7].
Stoichiometric Condensation: Dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde and 2-aminopyridine in absolute ethanol. Ethanol is specifically chosen because its polar protic nature facilitates the condensation while managing the enol-imine/keto-enamine equilibrium[3].
Reflux & Self-Validation: Reflux the mixture for 2-4 hours. Validation Step: Monitor the reaction via TLC. The formation of the azomethine (C=N) bond is visually validated by a distinct color shift, deepening to a vibrant yellow/orange due to extended conjugation across the naphthalene and pyridine rings[8].
Isolation via Vacuum Filtration: Cool the mixture to 4°C to induce crystallization. Filter the precipitate using a Büchner funnel. Crucial Safety Step: Ensure the vacuum exhaust is properly trapped (using a cold trap) to prevent aerosolized organic particulates from entering the general lab environment.
Desiccation & Storage: Wash the filter cake with cold ethanol and dry under a vacuum desiccator. Store the final product in an amber glass vial under argon at 4°C, placed within a secondary containment vessel to protect it from light-induced degradation[7].
Spill Response & Waste Disposal Plan
Because this compound poses both a combustible dust hazard and severe aquatic toxicity, standard sweep-and-discard methods are dangerous and non-compliant.
Caption: Decision tree for assessing and responding to Schiff base powder spills in the laboratory.
Step-by-Step Spill Response Protocol
Immediate Assessment: Determine the spill volume. For bulk spills (>50g), immediately evacuate the area, extinguish all ignition sources, and contact Environmental Health and Safety (EHS). Large volumes of 2-aminopyridine derivatives pose a severe combustible dust explosion risk if aerosolized[4].
PPE Verification: For manageable benchtop spills (<50g), verify that your N95 respirator, safety goggles, and double-layered nitrile gloves are securely fitted before approaching the spill.
Dust Suppression (Critical): Do NOT dry sweep. Lightly mist the spilled powder with a compatible high-flashpoint solvent (e.g., a 10% isopropanol/water mix) to suppress aerosolization and prevent the powder from becoming airborne.
Collection: Use a non-sparking, conductive scoop to transfer the moistened material into a designated, clearly labeled solid hazardous waste container.
Decontamination: Wipe the affected surface with a damp paper towel, followed by a secondary wipe using ethanol to dissolve any remaining organic Schiff base residue. Dispose of all contaminated wipes in the solid hazardous waste bin. Never flush residues down the sink due to the Aquatic Acute 1 classification[5][6].
References
Title: Theoretical study on the ground state intramolecular proton transfer (IPT) and solvation effect in two Schiff bases formed by 2-aminopyridine with 2-hydroxy-1-naphthaldehyde and 2-hydroxy salicylaldehyde
Source: Journal of Molecular Modeling (PubMed)
URL: [Link]
Title: Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine
Source: Molecules / National Institutes of Health (PMC)
URL: [Link]
Title: Tautomerism in Schiff Bases Derived from Substituted 2-Amino Pyridines and 2-Hydroxy 1-Naphthaldehyde
Source: Chemistry Letters (Oxford Academic)
URL: [Link]